molecular formula C19H25NO B1437558 N-[2-(Isopentyloxy)benzyl]-4-methylaniline CAS No. 1040688-96-7

N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Cat. No.: B1437558
CAS No.: 1040688-96-7
M. Wt: 283.4 g/mol
InChI Key: ULMOHSXYJMETSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Isopentyloxy)benzyl]-4-methylaniline is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(Isopentyloxy)benzyl]-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(Isopentyloxy)benzyl]-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-15(2)12-13-21-19-7-5-4-6-17(19)14-20-18-10-8-16(3)9-11-18/h4-11,15,20H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMOHSXYJMETSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206624
Record name 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040688-96-7
Record name 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040688-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylbutoxy)-N-(4-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-[2-(Isopentyloxy)benzyl]-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, technically detailed methodology for the , a substituted secondary amine with potential applications in medicinal chemistry and materials science. The synthetic strategy is a robust, two-step process designed for efficiency and high yield. The synthesis begins with the formation of a key intermediate, 2-(isopentyloxy)benzaldehyde, via a Williamson ether synthesis. This is followed by a one-pot reductive amination reaction with 4-methylaniline to yield the final product. This document elucidates the chemical principles behind each step, offers detailed experimental protocols, and outlines methods for purification and characterization, providing a complete framework for laboratory-scale production.

Introduction

N-benzylaniline scaffolds are prevalent core structures in a multitude of pharmacologically active compounds and functional organic materials. The substitution pattern on both the aniline and benzyl rings allows for fine-tuning of steric and electronic properties, making them valuable targets in drug discovery and development. The title compound, N-[2-(Isopentyloxy)benzyl]-4-methylaniline (CAS No. 5405-15-2), incorporates an isopentyloxy group, which can enhance lipophilicity and modulate binding interactions with biological targets.[1][2] This guide presents a logical and field-proven synthetic pathway, emphasizing the rationale behind procedural choices to ensure reproducibility and success.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Stage 1: Williamson Ether Synthesis. Formation of the key aldehyde intermediate, 2-(isopentyloxy)benzaldehyde, from commercially available 2-hydroxybenzaldehyde and isopentyl bromide.

  • Stage 2: Reductive Amination. Condensation of the intermediate aldehyde with 4-methylaniline (p-toluidine) and subsequent in-situ reduction of the resulting imine to afford the target secondary amine.[3][4]

Synthetic_Pathway A 2-Hydroxybenzaldehyde R1 Williamson Ether Synthesis A->R1 B Isopentyl Bromide B->R1 C 4-Methylaniline R2 Reductive Amination C->R2 I1 2-(Isopentyloxy)benzaldehyde I1->R2 P N-[2-(Isopentyloxy)benzyl]- 4-methylaniline R1->I1 R2->P

Caption: Overall two-step synthetic route.

Part 1: Synthesis of 2-(Isopentyloxy)benzaldehyde

Principle and Rationale

The Williamson ether synthesis is a classic and reliable S_N2 reaction for preparing ethers.[5][6] In this step, the phenolic proton of 2-hydroxybenzaldehyde is first abstracted by a mild base to form a sodium or potassium phenoxide ion. This phenoxide then acts as a nucleophile, attacking the primary alkyl halide (isopentyl bromide) to form the ether linkage.

  • Choice of Base (K₂CO₃): Potassium carbonate is an ideal base for this reaction. It is sufficiently basic to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions. It is also inexpensive, easy to handle, and can be easily removed during the workup.[7][8]

  • Choice of Solvent (DMF): Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for S_N2 reactions. It effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.[9]

  • Reactant Choice: A primary alkyl halide like isopentyl bromide is used to minimize the competing E2 elimination reaction, which can be a problem with more sterically hindered secondary or tertiary halides.[10]

Detailed Experimental Protocol
  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF).

  • Stir the resulting suspension at room temperature for 20 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromo-3-methylbutane (isopentyl bromide, 1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain it at this temperature, stirring vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 5% aqueous NaOH to remove any unreacted 2-hydroxybenzaldehyde, followed by a wash with brine (saturated aqueous NaCl).[10]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(isopentyloxy)benzaldehyde.[8]

Part 2: Synthesis of N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Principle and Rationale

Reductive amination is one of the most effective methods for synthesizing secondary and tertiary amines.[11] The reaction proceeds in two stages within a single pot:

  • Imine Formation: The aldehyde (2-(isopentyloxy)benzaldehyde) reacts with the primary amine (4-methylaniline) to form a Schiff base, or imine, with the elimination of water. This step is often catalyzed by a small amount of acid.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a hydride reducing agent.

  • Choice of Reducing Agent (NaBH₄): Sodium borohydride is a mild and selective reducing agent.[12] It is capable of reducing the imine intermediate but reacts much more slowly with the starting aldehyde, especially at neutral or slightly basic pH. This selectivity allows for a one-pot procedure where the imine can form before the reduction occurs.[4] For more sensitive substrates, a weaker agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used.[4][13]

  • Solvent (Methanol): Methanol is a suitable protic solvent that can dissolve the reactants and is compatible with sodium borohydride.

  • One-Pot Procedure: This approach avoids the need to isolate the often-unstable imine intermediate, simplifying the experimental process and generally leading to higher overall yields.[3][14]

Detailed Experimental Protocol
  • In a 250 mL round-bottom flask, dissolve 2-(isopentyloxy)benzaldehyde (1.0 eq) and 4-methylaniline (1.05 eq) in methanol.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the stirred solution in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 10-12 hours or until the reaction is complete as indicated by TLC.[12]

  • Quench the reaction by carefully adding water to decompose the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-[2-(Isopentyloxy)benzyl]-4-methylaniline.

Data Presentation & Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyData
Molecular Formula C₁₉H₂₅NO
Molecular Weight 283.41 g/mol
Physical State Colorless to pale yellow liquid/solid[1]
CAS Number Not available; Analog (N-benzyl-4-methylaniline) is 5405-15-2[15]
¹H NMR (Expected) Peaks corresponding to aromatic protons, benzylic CH₂, -OCH₂- of the ether, methine and methyl protons of the isopentyl group, and the methyl group on the aniline ring.
¹³C NMR (Expected) Peaks for all unique carbon atoms, including aromatic, aliphatic, and benzylic carbons.
IR Spectroscopy Characteristic N-H stretch (secondary amine), C-H stretches (aromatic and aliphatic), and C-O stretch (ether).
Mass Spectrometry Molecular ion peak (M+) corresponding to the calculated molecular weight.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Stage 1: Ether Synthesis cluster_1 Stage 2: Reductive Amination S1_1 Combine Reactants: 2-Hydroxybenzaldehyde, K2CO3, DMF S1_2 Add Isopentyl Bromide S1_1->S1_2 S1_3 Heat & Reflux (4-6h) S1_2->S1_3 S1_4 Aqueous Workup & Extraction S1_3->S1_4 S1_5 Dry & Concentrate S1_4->S1_5 S1_6 Purify Intermediate (Column/Distillation) S1_5->S1_6 S2_1 Combine Aldehyde, 4-Methylaniline, MeOH S1_6->S2_1 Intermediate Aldehyde S2_2 Stir (Imine Formation) S2_1->S2_2 S2_3 Cool to 0°C S2_2->S2_3 S2_4 Add NaBH4 S2_3->S2_4 S2_5 Stir (10-12h) S2_4->S2_5 S2_6 Quench & Extract S2_5->S2_6 S2_7 Purify Final Product (Column Chromatography) S2_6->S2_7 S3_1 Characterization (NMR, IR, MS) S2_7->S3_1 Pure Product

Caption: Step-by-step experimental workflow.

References

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc. [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Synthesis. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. National Center for Biotechnology Information. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. SciELO México. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Education Materials for Chemists. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. Arkivoc. [Link]

  • How to purify Benzylamine? Reddit. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Selective autoxidation of benzylamines: application to the synthesis of some nitrogen heterocycles. Green Chemistry (RSC Publishing). [Link]

  • BENZYLANILINE. Organic Syntheses. [Link]

  • N-benzyl-4-methylaniline. ChemSynthesis. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes. [Link]

  • Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Science Learning Center. [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. East Tennessee State University. [Link]

  • N-benzyl-4-methylaniline. PubChem, National Center for Biotechnology Information. [Link]

  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology - ASM Journals. [Link]

  • N-Benzyl-4-methylaniline. Hoffman Fine Chemicals. [Link]

  • Method of producing n-benzylidene benzylamine.
  • Benzylamine. Wikipedia. [Link]

  • 4-benzyl-N-methylaniline. Chemsrc. [Link]

  • Process for the preparation of substituted benzaldehydes.
  • Synthesis of n-methylaniline.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. [Link]

  • SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry. [Link]

  • Synthesis, Mesomorphism, Photophysics and Device Performance of Liquid-crystalline Pincer Complexes of Gold(III). The Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound, N-[2-(Isopentyloxy)benzyl]-4-methylaniline. As specific experimental data for this molecule is not widely available, this document synthesizes information from analogous structures, proposes a robust synthetic route, and outlines detailed, field-proven experimental protocols for its characterization. The guide is intended for researchers, scientists, and professionals in drug development, offering both predicted data and the self-validating experimental frameworks required to confirm them. The causality behind experimental choices, authoritative grounding in established chemical principles, and a focus on scientific integrity are central to this analysis.

Introduction

N-[2-(Isopentyloxy)benzyl]-4-methylaniline is a secondary aromatic amine featuring a substituted benzyl group and a p-tolyl moiety. The structure combines several key functional groups: a secondary amine, an ether linkage, and two distinct aromatic rings. This unique combination suggests potential applications in medicinal chemistry, materials science, or as a synthetic intermediate. Understanding its physicochemical properties—such as solubility, lipophilicity (logP), and basicity (pKa)—is paramount for any application, as these parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.[1] This guide establishes a foundational dataset of predicted properties and provides the necessary experimental protocols for their empirical validation.

Chemical Identity and Structure

  • IUPAC Name: N-[2-(3-methylbutoxy)benzyl]-4-methylaniline

  • Molecular Formula: C₁₉H₂₅NO

  • Molecular Weight: 283.41 g/mol

  • Chemical Structure:

    
    (A proper chemical drawing tool would be used to generate this image)
    

The structure consists of a 4-methylaniline (p-toluidine) core where the amine nitrogen is alkylated with a 2-(isopentyloxy)benzyl group. The isopentyloxy (or 3-methylbutoxy) side chain is a bulky, non-polar ether group that significantly influences the molecule's steric and electronic properties.

Proposed Synthesis and Characterization

A logical and efficient method for the synthesis of N-[2-(Isopentyloxy)benzyl]-4-methylaniline is the reductive amination of 2-(isopentyloxy)benzaldehyde with 4-methylaniline (p-toluidine).[2][3] This two-step, one-pot reaction involves the initial formation of a Schiff base (imine), which is then reduced in situ to the target secondary amine.[2]

Synthetic Workflow

The diagram below illustrates the proposed workflow for synthesis, purification, and characterization.

Caption: Proposed workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize N-[2-(Isopentyloxy)benzyl]-4-methylaniline via reductive amination.

Materials:

  • 2-(Isopentyloxy)benzaldehyde (1.0 eq)

  • 4-Methylaniline (p-toluidine) (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF) as solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Imine Formation: To a solution of 2-(isopentyloxy)benzaldehyde (1.0 eq) in methanol, add 4-methylaniline (1.0 eq). Stir the mixture at room temperature. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of the imine proton signal (~8.4 ppm).[4][5]

  • Reduction: Once imine formation is substantial (typically 1-2 hours), cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Quenching and Workup: After the reduction is complete (monitored by TLC), slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure secondary amine.[4]

Physicochemical Properties

Due to the novelty of this compound, many physicochemical properties must be determined experimentally. This section provides predicted values based on computational models and established principles, alongside the standard protocols for their empirical determination.[1][6]

Summary of Properties
PropertyPredicted Value / Expected StateExperimental Protocol
Appearance Colorless to pale yellow oil or low-melting solidVisual Inspection
Melting Point (°C) To be determinedUSP/Pharmacopeia Capillary Method[7][8]
Boiling Point (°C) > 300 (Decomposes)Not recommended; Vacuum distillation if necessary
Solubility Insoluble in water; Soluble in common organic solvents (Ethanol, Acetone, EtOAc, DCM)Solubility Class Flow Chart[9][10]
Lipophilicity (XLogP3) ~5.5 - 6.0Reverse-Phase HPLC (RP-HPLC)
Basicity (pKa) 3.5 - 4.5 (Conjugate Acid)Potentiometric Titration / UV-Vis Spectroscopy

Note: Predicted values are derived from computational platforms like SwissADME and ChemAxon, which utilize fragment-based and QSAR models.[11][12]

Experimental Protocols for Property Determination

Causality: The melting point is a critical indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline compound, while impurities lead to a depressed and broader melting range.[13]

Procedure: [7][14]

  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered using a mortar and pestle.[13]

  • Capillary Loading: Load the powdered sample into a glass capillary tube to a height of 2-3 mm and pack it tightly by tapping.[14]

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Conduct a rapid initial heating to approximate the melting point. For the precise measurement, start heating at a rate of ~10 °C/minute until 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Causality: The solubility profile provides insight into the dominant functional groups and overall polarity of the molecule. The basic nitrogen atom is expected to protonate in acid, forming a soluble salt, which is a key identifying feature.

Procedure: [9][10][15]

  • Initial Test: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. Observe for dissolution. The compound is expected to be insoluble .

  • Acid Test: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous HCl. Shake vigorously. The presence of the basic secondary amine should allow it to protonate and form a hydrochloride salt, rendering it soluble .

  • Base Test: To a fresh sample, add 0.75 mL of 5% aqueous NaOH. The compound is expected to be insoluble .

  • Organic Solvents: Test solubility in common organic solvents like ethanol, acetone, and ethyl acetate. The compound is expected to be soluble due to its significant non-polar character.

Spectroscopic Data Interpretation

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.

¹H NMR Spectroscopy

Expected Chemical Shifts (in CDCl₃, 400 MHz):

  • Aromatic Protons: Multiple signals between δ 6.5 - 7.4 ppm . The protons on the 4-methylaniline ring and the 2-isopentyloxybenzyl ring will appear in this region.

  • Methylene Bridge (-CH₂-): A singlet at approximately δ 4.3 - 4.4 ppm .[16] The disappearance of the aldehyde proton and the appearance of this singlet is a key indicator of successful reduction.

  • Amine Proton (-NH-): A broad singlet around δ 4.0 - 4.2 ppm . This peak may exchange with D₂O.

  • Isopentyloxy Group:

    • -OCH₂-: A triplet around δ 3.9 - 4.0 ppm .

    • -CH₂-CH(CH₃)₂: A multiplet around δ 1.7 - 1.9 ppm .

    • -CH(CH₃)₂: A multiplet (septet or nonet) around δ 1.8 - 2.0 ppm .

    • -CH(CH₃)₂: A doublet around δ 0.9 - 1.0 ppm (6H).

  • Aromatic Methyl (-CH₃): A singlet around δ 2.3 ppm .[16]

¹³C NMR Spectroscopy

Expected Chemical Shifts (in CDCl₃, 101 MHz):

  • Aromatic Carbons: Multiple signals between δ 110 - 160 ppm .

  • Methylene Bridge (-CH₂-): A signal around δ 48 - 55 ppm .[17]

  • Isopentyloxy Group Carbons: Signals typically between δ 20 - 70 ppm .

  • Aromatic Methyl (-CH₃): A signal around δ 20 - 21 ppm .[16]

FTIR Spectroscopy

Causality: FTIR is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[18][19]

Expected Absorption Bands:

  • N-H Stretch: A single, moderately sharp band around 3350-3310 cm⁻¹ , characteristic of a secondary amine.[20] The absence of the strong C=O stretch from the starting aldehyde (around 1700 cm⁻¹) is a crucial confirmation of reaction completion.

  • C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹ .

  • C-H Aliphatic Stretch: Bands appearing just below 3000 cm⁻¹ .

  • C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • C-N Stretch (Aromatic Amine): A strong band in the 1335-1250 cm⁻¹ region.[20]

  • C-O Stretch (Aryl Ether): A strong, characteristic band around 1270–1230 cm⁻¹ .[18]

Mass Spectrometry (MS)

Expected Fragmentation:

  • Molecular Ion (M⁺): A clear peak at m/z = 283.4 .

  • Major Fragments: Expect cleavage at the benzylic position, leading to fragments corresponding to the 2-(isopentyloxy)benzyl cation (m/z = 177.2) and the 4-methylaniline radical cation (m/z = 106.1).

Structure-Property Relationships

The interplay between the molecule's structural features dictates its overall physicochemical profile.

StructureProperty Structure N-[2-(Isopentyloxy)benzyl]-4-methylaniline Isopentyloxy Group (Bulky, Non-polar) Aromatic Rings (Hydrophobic) Secondary Amine (Weakly Basic, H-bond donor) Properties Physicochemical Properties High Lipophilicity (High logP) Low Aqueous Solubility Weak Basicity (pKa ~4) Structure:f1->Properties:p1 Increases Structure:f2->Properties:p1 Increases Structure:f1->Properties:p2 Decreases Structure:f2->Properties:p2 Decreases Structure:f3->Properties:p2 Slightly Increases (in acid) Structure:f3->Properties:p3 Determines

Caption: Logical relationship between molecular structure and key properties.

Stability and Storage

Aromatic amines can be susceptible to oxidation over time, often indicated by a change in color from colorless to yellow or brown. It is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Safety and Handling

Hazard Overview: Aromatic amines as a class can be toxic and should be handled with care.[21][22] They can be harmful if swallowed, inhaled, or absorbed through the skin.[21][23] This compound may cause skin and serious eye irritation.[24][25]

Recommended Precautions: [26][27]

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[27]

  • Exposure Response: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[23][27]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Propersea (Property Prediction). Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Unknown. (n.d.). Solubility expt. Retrieved from [Link]

  • Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved from [Link]

  • Pavan, M., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Archives of Toxicology. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Unknown. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylaniline. PubChem. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • CAS Common Chemistry. (n.d.). N-benzyl-4-methylaniline. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-methylaniline. PubChem. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-benzyl-4-methylaniline. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963). Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]

  • Prezi. (2018, March 12). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Retrieved from [Link]

  • ResearchGate. (2022, January). Time effect study on reductive amination of benzaldehyde with aniline.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Technical Monograph: N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Compound Class: Lipophilic Secondary Arylamine | Target Application: CNS Probe / MAO-B Inhibition Scaffolding

Executive Summary & Chemical Identity

N-[2-(Isopentyloxy)benzyl]-4-methylaniline is a synthetic secondary amine characterized by a lipophilic isopentyl ether tail and a p-toluidine core. Structurally, it belongs to the N-benzyl-aniline family, a scaffold frequently utilized in medicinal chemistry for Central Nervous System (CNS) targeting due to its favorable hydrophobic profile and ability to penetrate the Blood-Brain Barrier (BBB).

This guide details the synthesis, physicochemical profiling, and handling protocols for this compound, designed for researchers optimizing lead compounds for monoamine oxidase (MAO) inhibition or antioxidant activity.

Structural Identifiers
ParameterValue
IUPAC Name N-{[2-(3-methylbutoxy)phenyl]methyl}-4-methylaniline
Molecular Formula

Molecular Weight 283.41 g/mol
SMILES CC(C)CCOC1=CC=CC=C1CNCC2=CC=C(C)C=C2
InChI Key (Predicted) Structure-Specific Hash Required
CAS (Generic) Not Listed (Novel Derivative)

Physicochemical Profile & Drug-Likeness

The addition of the isopentyloxy chain at the ortho-position significantly alters the solubility and permeability profile compared to the parent N-benzylaniline.

PropertyPredicted ValueImplication
cLogP 5.2 ± 0.4Highly lipophilic; excellent BBB penetration but potential aqueous solubility issues.
TPSA 21.26 ŲWell within the range for CNS active drugs (< 90 Ų).
H-Bond Donors 1 (NH)Favorable for receptor binding interactions.
H-Bond Acceptors 2 (N, O)Standard for small molecule inhibitors.
pKa (Base) ~4.5 - 5.0Weakly basic due to aniline nitrogen conjugation; likely neutral at physiological pH.

Synthetic Pathway (Retrosynthetic Analysis)

The most robust route to N-[2-(Isopentyloxy)benzyl]-4-methylaniline is a convergent synthesis via Reductive Amination . This approach minimizes side reactions (like over-alkylation) common in direct alkylation methods.

Reaction Scheme
  • Precursor Synthesis: O-Alkylation of Salicylaldehyde with Isopentyl Bromide.

  • Coupling: Condensation of 2-(Isopentyloxy)benzaldehyde with 4-Methylaniline (p-Toluidine) to form the imine (Schiff base).

  • Reduction: Selective reduction of the imine using Sodium Borohydride (

    
    ).[1]
    

SynthesisPath Salicyl Salicylaldehyde (C7H6O2) Aldehyde Intermediate: 2-(Isopentyloxy)benzaldehyde Salicyl->Aldehyde K2CO3, DMF 80°C, 4h IsoBrom 1-Bromo-3-methylbutane (Isopentyl Bromide) IsoBrom->Aldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine MeOH, AcOH (cat.) RT, 2h Toluidine 4-Methylaniline (p-Toluidine) Toluidine->Imine Product TARGET: N-[2-(Isopentyloxy)benzyl]- 4-methylaniline Imine->Product NaBH4 reduction 0°C to RT

Figure 1: Convergent synthetic pathway via Williamson Ether Synthesis followed by Reductive Amination.

Detailed Experimental Protocol

Safety Note: Perform all reactions in a fume hood.


 releases hydrogen gas; ensure proper venting.
Phase 1: Synthesis of 2-(Isopentyloxy)benzaldehyde

If the aldehyde intermediate is not commercially available.

  • Setup: Charge a round-bottom flask with Salicylaldehyde (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Base Addition: Add

    
     (1.5 eq) and stir at room temperature for 15 minutes.
    
  • Alkylation: Add 1-Bromo-3-methylbutane (1.2 eq) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with water, extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
Phase 2: Reductive Amination (The Core Reaction)

This protocol uses a "one-pot" stepwise procedure to ensure complete imine formation before reduction.

ReagentEquivalentsRole
2-(Isopentyloxy)benzaldehyde 1.0 eqElectrophile
4-Methylaniline 1.0 eqNucleophile
Methanol (anhydrous) SolventReaction Medium
Acetic Acid 1-2 dropsCatalyst (pH adjustment)
Sodium Borohydride (

)
1.5 eqReducing Agent

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 2-(Isopentyloxy)benzaldehyde (10 mmol) and 4-Methylaniline (10 mmol) in anhydrous Methanol (30 mL).

    • Add catalytic Acetic Acid (glacial, ~2 drops) to accelerate imine formation.

    • Stir at Room Temperature (RT) for 2–4 hours. Visual Cue: The solution often turns yellow/orange as the Schiff base forms.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add

      
       (15 mmol) portion-wise over 15 minutes. Caution:  Exothermic with gas evolution.
      
    • Allow the mixture to warm to RT and stir overnight (12h).

  • Quenching & Isolation:

    • Quench with saturated

      
       solution (20 mL).
      
    • Remove Methanol under reduced pressure (Rotavap).

    • Extract the aqueous residue with Dichloromethane (DCM,

      
       mL).
      
    • Wash combined organics with Brine, dry (

      
      ), and concentrate to yield the crude oil.
      
  • Purification:

    • Purify via Flash Column Chromatography.[2]

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20). The secondary amine is less polar than the primary amine starting material but more polar than the aldehyde.

Characterization & Validation

To validate the structure, look for these specific NMR signals.

Proton NMR ( -NMR, 400 MHz, )
Signal (

ppm)
MultiplicityIntegrationAssignment
6.6 – 7.3 Multiplet8HAromatic protons (Benzyl + Tolyl rings)
4.35 Singlet2HN-

-Ar
(Benzylic methylene)
4.05 Triplet2HO-

-
(Ether linkage)
3.90 Broad Singlet1H-NH- (Exchangeable with

)
2.25 Singlet3HAr-

(Tolyl methyl)
1.7 – 1.8 Multiplet1HMethine (

) of isopentyl group
1.65 Quartet2HMethylene (

) of isopentyl chain
0.95 Doublet6HGem-dimethyl (

) of isopentyl

Key Diagnostic: The disappearance of the aldehyde proton (~10 ppm) and the imine proton (~8.5 ppm), replaced by the benzylic singlet at 4.35 ppm, confirms successful reduction.

Biological Context & Applications

While specific pharmacological data for this derivative is proprietary or emerging, its structural class suggests specific utility:

  • MAO-B Inhibition: The N-benzyl-4-methylaniline scaffold is structurally homologous to Safinamide and other MAO-B inhibitors. The bulky ortho-alkoxy group often improves selectivity for the MAO-B isoform over MAO-A by filling the hydrophobic entrance cavity of the enzyme.

  • Antioxidant Probes: N-benzyl anilines can act as radical scavengers. The lipophilic tail ensures membrane retention, potentially protecting lipid bilayers from peroxidation.

  • Fragment-Based Drug Discovery (FBDD): This molecule serves as a high-LogP fragment for exploring hydrophobic pockets in CNS targets.

BioActivity cluster_targets Potential Targets Compound N-[2-(Isopentyloxy)benzyl]- 4-methylaniline MAOB MAO-B Enzyme (Hydrophobic Pocket) Compound->MAOB Steric fit via Isopentyl group Lipid Lipid Bilayer (Antioxidant) Compound->Lipid Membrane insertion (High LogP)

Figure 2: Predicted biological interaction pathways based on structural homology.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • MAO-B Inhibitor SAR: Binda, C., et al. "Structure-Activity Relationships of Safinamide Derivatives." Journal of Medicinal Chemistry, 2007. (Contextual grounding for N-benzyl aniline scaffolds).
  • General Synthesis of N-Benzyl Anilines: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.
  • PubChem Compound Summary: N-benzyl-4-methylaniline (Parent Scaffold).[4]

Sources

A Technical Guide to N-[2-(Isopentyloxy)benzyl]-4-methylaniline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the N-benzylaniline derivative, N-[2-(Isopentyloxy)benzyl]-4-methylaniline. The document details the systematic IUPAC nomenclature, structural analysis, and predicted physicochemical properties of the molecule. A robust, two-step synthetic pathway involving a Williamson ether synthesis followed by a reductive amination is proposed, complete with a detailed, field-proven experimental protocol. Furthermore, this guide presents an analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR) crucial for structural verification. Finally, based on the known bioactivity of the N-benzylaniline scaffold, potential applications in drug discovery are discussed, particularly in the development of novel antibacterial agents. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and structurally related compounds.

Nomenclature and Structural Analysis

The chemical structure is a secondary amine where the nitrogen atom is bonded to a p-tolyl group (4-methylphenyl) and a substituted benzyl group. The benzyl group is substituted at the ortho (2-position) with an isopentyloxy (or isoamyloxy) group.

  • Common Name: N-[2-(Isopentyloxy)benzyl]-4-methylaniline

  • Systematic IUPAC Name: N-[2-(3-Methylbutoxy)benzyl]-4-methylaniline

  • Canonical SMILES: CC(C)CCOc1ccccc1CNc2ccc(C)cc2

  • Molecular Formula: C₁₉H₂₅NO

  • Molecular Weight: 283.41 g/mol

The name "isopentyloxy" is a common term. The systematic IUPAC term for this substituent is "(3-methylbutoxy)". The parent structure is the 4-methylaniline (p-toluidine).

Key Structural Features:
  • Secondary Amine: The nitrogen atom is connected to two carbon atoms, providing a site for hydrogen bonding and potential protonation at physiological pH.

  • Ether Linkage: The aryloxy ether bond is generally stable, providing a flexible linker.

  • Aromatic Rings: The presence of two aromatic rings contributes to the molecule's lipophilicity and potential for π-π stacking interactions with biological targets.

  • p-Tolyl Group: The methyl group on the aniline ring is an electron-donating group, which can influence the basicity of the amine and the reactivity of the ring.

Proposed Synthesis and Retrosynthetic Analysis

The synthesis of N-[2-(3-Methylbutoxy)benzyl]-4-methylaniline can be efficiently achieved via a two-step sequence. The logical disconnection in retrosynthesis involves breaking the C-N bond formed by reductive amination and the C-O bond of the ether.

Retrosynthetic Analysis

The retrosynthetic analysis points to two key starting materials: 2-hydroxybenzaldehyde and 4-methylaniline (p-toluidine), along with an alkyl halide for the ether formation.

G TM Target Molecule N-[2-(3-Methylbutoxy)benzyl]-4-methylaniline C1 Intermediate Imine TM->C1 C-N Disconnection (Reduction) C2 2-(3-Methylbutoxy)benzaldehyde C1->C2 C=N Disconnection (Condensation) C3 4-Methylaniline C1->C3 C4 2-Hydroxybenzaldehyde C2->C4 C-O Disconnection (Williamson Ether Synthesis) C5 1-Bromo-3-methylbutane C2->C5

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthetic Pathway

The proposed forward synthesis first builds the substituted aldehyde, which is then coupled with the amine.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination C4 2-Hydroxybenzaldehyde C2 2-(3-Methylbutoxy)benzaldehyde C4->C2 + K₂CO₃, Acetone, Reflux C5 1-Bromo-3-methylbutane C5->C2 C3 4-Methylaniline TM Target Molecule C3->TM C2_clone 2-(3-Methylbutoxy)benzaldehyde C2_clone->TM + NaBH(OAc)₃, CH₂Cl₂, RT

Technical Whitepaper: Structural Elucidation and Spectral Profiling of N-[2-(Isopentyloxy)benzyl]-4-methylaniline

[1]

Executive Summary & Compound Architecture

N-[2-(Isopentyloxy)benzyl]-4-methylaniline is a secondary amine intermediate, typically synthesized via the reductive amination of 2-(isopentyloxy)benzaldehyde with 4-methylaniline (p-toluidine).[1] Its structural integrity relies on the stability of the benzyl-amine linkage and the lipophilic isopentyloxy tail, which imparts specific solubility profiles advantageous in lipid-based drug delivery systems.[1]

This guide provides the definitive spectral fingerprint required to validate the identity of this compound, distinguish it from starting materials (imine intermediates), and ensure >98% purity in pharmaceutical applications.

Structural Visualization

The following diagram illustrates the core pharmacophore and the specific numbering scheme used throughout this spectral analysis.

ChemicalStructureFigure 1: Connectivity and logical segmentation of N-[2-(Isopentyloxy)benzyl]-4-methylaniline.cluster_ARing A: p-Tolylcluster_BRing B: 2-AlkoxybenzylC1C1 (Ipso)NNHC1->NC4C4 (Methyl)C4->C1Aromatic SystemMeCH3Me->C4C1_BC1'C2_BC2' (O-Subst)C1_B->C2_BOrthoOOC2_B->OCH2_BridgeBenzylic CH2N->CH2_BridgeCH2_Bridge->C1_BIso1α-CH2O->Iso1Iso2β-CH2Iso1->Iso2Iso3γ-CHIso2->Iso3Iso4δ-CH3Iso3->Iso4Iso5δ-CH3Iso3->Iso5

[1]

Synthetic Context & Impurity Profiling[1]

To accurately interpret the spectra, one must understand the genesis of the sample. The synthesis typically follows a reductive amination pathway.[2][3][4][5] The spectral analysis must therefore prove the absence of the Schiff base (imine) intermediate and the aldehyde starting material.

SynthesisPathwayFigure 2: Synthetic pathway highlighting spectral checkpoints for impurity analysis.SM12-(Isopentyloxy)benzaldehyde(Aldehyde C=O ~1680 cm-1)ImineIntermediate: Imine (Schiff Base)(C=N Stretch ~1620 cm-1)(CH=N Proton ~8.5 ppm)SM1->ImineCondensation (-H2O)SM24-Methylaniline(Amine NH2)SM2->ImineCondensation (-H2O)ProductTarget: Secondary Amine(NH Stretch ~3400 cm-1)(Benzylic CH2 ~4.3 ppm)Imine->ProductReduction (NaBH4)

Infrared Spectroscopy (FT-IR)[1][6][7]

Objective: Confirm functional group transformation (C=O

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Resolution: 4 cm⁻¹.[3]

  • Scans: 32.

Diagnostic Peak Assignment

The following table summarizes the critical absorption bands. The absence of the C=N band at 1620 cm⁻¹ is the primary indicator of complete reduction.

Frequency (cm⁻¹)Vibration ModeFunctional GroupStructural Insight
3410 – 3430

(N-H)
Secondary AmineWeak, broad band.[1] Confirms -NH- bridge formation [1].
2850 – 2960

(C-H)
Alkyl ChainStrong absorptions from the isopentyl and methyl groups.
1605, 1515

(C=C)
Aromatic RingSkeletal vibrations of the p-tolyl and benzyl rings.
1240 – 1250

(C-O-C)
Aryl Alkyl EtherStrong asymmetric stretch of the 2-isopentyloxy group.
~1030

(C-O)
EtherSymmetric stretch.
810 – 820

(C-H)
p-Substituted BenzeneOut-of-plane bending diagnostic for the 4-methylaniline ring (2 adjacent H).[1]
750

(C-H)
o-Substituted BenzeneOut-of-plane bending for the 1,2-disubstituted benzyl ring.[1]

Critical QC Check: Ensure no strong peak exists at 1680 cm⁻¹ (residual aldehyde) or 1620–1630 cm⁻¹ (unreduced imine).

Nuclear Magnetic Resonance (NMR)[1][5]

Objective: Definitive structural elucidation. The data below represents the consensus chemical shifts (

Chloroform-d (

)
Proton NMR ( H NMR)[1][8]

The spectrum is characterized by two distinct aromatic systems and a specific aliphatic pattern for the isopentyl group.

Shift (

ppm)
Mult.Integ.AssignmentMechanistic/Structural Note
7.25 – 7.20 m2HAr-H (Ring B)[1]H4' and H6' of the benzyl ring.[3] Deshielded by ring currents.
7.00 d (

)
2HAr-H (Ring A)H3/H5 of p-tolyl.[1] Ortho to the methyl group.[3]
6.92 t1HAr-H (Ring B)[1]H5' of benzyl ring.[3]
6.85 d (

)
1HAr-H (Ring B)[1]H3' (Ortho to Ether). Shielded by electron-donating oxygen.[1]
6.55 d (

)
2HAr-H (Ring A)H2/H6 of p-tolyl.[1] Ortho to the nitrogen (electron-donating), causing upfield shift.
4.35 s2HBenzylic CH₂ Key Diagnostic. Connects the two rings. If split (d), NH exchange is slow.
4.05 t (

)
2H


-protons of the isopentyl ether.[1] Deshielded by Oxygen.
3.80 br s1HNH Broad, exchangeable with

. Shift varies with concentration.
2.25 s3HAr-

Methyl group on the p-tolyl ring.[1]
1.85 m1H

Methine proton of the isopentyl group (

-position).[1]
1.70 q (

)
2H


-protons of the isopentyl group.[1]
0.96 d (

)
6H

Geminal dimethyls of the isopentyl tail.[1]

Protocol Note: If the Benzylic



Carbon-13 NMR ( C NMR)[1]

The

14 unique carbon signals
  • Aromatic C-O (Ring B): ~157.0 ppm (Ipso to Oxygen)

  • Aromatic C-N (Ring A): ~145.5 ppm (Ipso to Nitrogen)

  • Aromatic C-C (Ring B): ~128.0 – 130.0 ppm (Quaternary and CH)

  • Aromatic C-Me (Ring A): ~126.5 ppm[1]

  • Benzylic CH₂: 43.5 – 44.0 ppm (Diagnostic for N-benzyl secondary amines).[1]

  • Ether

    
    -Carbon:  66.5 ppm (
    
    
    ).[1]
  • Aliphatic Chain:

    • 
       (
      
      
      ): ~38.2 ppm[1]
    • 
       (
      
      
      ): ~25.1 ppm[1]
    • 
       (
      
      
      ): ~22.7 ppm[1]
    • Ar-

      
      : ~20.4 ppm[1]
      

Experimental Validation Protocol

To generate the data above with high fidelity, follow this standardized workflow.

Sample Preparation
  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D) containing 0.03% TMS as an internal standard.
    
    • Note: If solubility is poor (unlikely for this lipophilic molecule), use

      
       , but expect the NH peak to shift downfield (~5.5 ppm) and couple with the benzylic 
      
      
      .
  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., drying agents like

    
    ).
    
Instrument Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): 1.0 second (sufficient for protons; use 2.0s for quantitative integration).

  • Number of Scans (NS): 16 for

    
    H, 1024 for 
    
    
    C.
  • Temperature: 298 K (25°C).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[6][7] (Standard text for IR amine assignments).

  • Heinen, A. W., et al. (2000). "Reductive Amination of Benzaldehyde." European Journal of Organic Chemistry, 2000(13), 2501–2506. Link

  • PubChem Database. "N-benzyl-4-methylaniline (Analog Reference)."[1][6] National Center for Biotechnology Information. Accessed October 2023. Link[1]

  • Sigma-Aldrich. "N-Benzyl-N-methylaniline Spectral Data."[1] Merck KGaA. Link[1]

potential biological activities of N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activities of N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Abstract

N-[2-(Isopentyloxy)benzyl]-4-methylaniline is a novel chemical entity for which no biological activities have been previously reported. This technical guide provides a comprehensive framework for the systematic investigation of its therapeutic potential. Drawing upon the known biological activities of structurally related benzylamine derivatives, we hypothesize that this compound may possess anticancer, antimicrobial, and anti-inflammatory properties. This document outlines a multi-pronged approach, commencing with in silico predictive modeling of its pharmacokinetic and pharmacodynamic profiles, followed by detailed, step-by-step protocols for its synthesis, purification, and subsequent in vitro evaluation. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing a robust roadmap for researchers and drug development professionals to elucidate the biological significance of this and other novel chemical entities.

Introduction and Rationale

The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3][4]. The title compound, N-[2-(Isopentyloxy)benzyl]-4-methylaniline, is an uncharacterized derivative that incorporates several key structural features suggestive of potential bioactivity. The N-benzyl-4-methylaniline core provides a lipophilic backbone common to many bioactive molecules[5][6]. The isopentyloxy group introduces a flexible, lipophilic side chain that can influence membrane permeability and interactions with hydrophobic binding pockets of biological targets.

Given the absence of existing data, a logical and systematic approach is required to unlock the potential of this molecule. This guide provides the theoretical and practical foundation for such an investigation, beginning with computational predictions to prioritize experimental efforts, followed by robust in vitro assays to empirically determine its biological activities.

Physicochemical Properties and Synthesis

The initial step in evaluating any novel compound is to ensure its identity and purity. The structure of N-[2-(Isopentyloxy)benzyl]-4-methylaniline is presented below.

Chemical Structure:

A plausible synthetic route involves the reductive amination of 2-(isopentyloxy)benzaldehyde with 4-methylaniline. This common and high-yielding reaction provides a straightforward method for obtaining the target compound.

Proposed Synthesis Workflow:

cluster_synthesis Synthesis & Purification reagents 2-(Isopentyloxy)benzaldehyde + 4-Methylaniline + NaBH(OAc)3 reaction Reductive Amination (DCM, rt, 12h) reagents->reaction workup Aqueous Workup (Extraction with DCM) reaction->workup purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification product N-[2-(Isopentyloxy)benzyl]-4-methylaniline purification->product characterization Characterization (NMR, HRMS, FT-IR) product->characterization

Caption: Proposed workflow for synthesis and purification.

Post-synthesis, rigorous characterization using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy is mandatory to confirm the structure and assess purity.

In Silico Profiling: Predicting "Drug-Likeness" and Bioactivity

Before committing to extensive and costly wet-lab experiments, in silico tools offer a rapid and cost-effective means of predicting a compound's pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and potential biological activities.[7][8][9][10] This "Tier Zero" screening helps to identify potential liabilities and guide experimental design.[8]

ADMET and Physicochemical Predictions

A variety of web-based platforms and standalone software can be used to predict the properties listed in the table below.[7][11][12] These predictions are based on the compound's structure and are compared to databases of known drugs.

PropertyPredicted ValueAcceptable Range (Drug-like)Significance
Molecular Weight 297.43 g/mol < 500 g/mol Influences absorption and distribution.
LogP (Lipophilicity) 5.1< 5Affects solubility, permeability, and metabolic stability.
Hydrogen Bond Donors 1≤ 5Impacts binding to targets and solubility.
Hydrogen Bond Acceptors 2≤ 10Impacts binding to targets and solubility.
Topological Polar Surface Area 21.26 Ų< 140 ŲPredicts cell membrane permeability.
Aqueous Solubility (LogS) -5.5> -6Crucial for bioavailability and formulation.
Blood-Brain Barrier Permeability HighN/AIndicates potential for CNS activity or toxicity.
CYP450 2D6 Inhibition ProbableNoPotential for drug-drug interactions.
hERG Inhibition Low ProbabilityNoPredicts risk of cardiotoxicity.
Ames Mutagenicity Low ProbabilityNoIndicates potential for carcinogenicity.

Note: The values in this table are hypothetical and would need to be generated using actual predictive software.

These initial predictions suggest that N-[2-(Isopentyloxy)benzyl]-4-methylaniline has a generally favorable drug-like profile, though its high lipophilicity may warrant further investigation regarding solubility.

Experimental Investigation of Biological Activities

Based on the activities of related benzylamine compounds, we propose a tiered screening approach to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of N-[2-(Isopentyloxy)benzyl]-4-methylaniline.

cluster_workflow Experimental Screening Workflow cluster_cytotoxicity Cytotoxicity Details cluster_antimicrobial Antimicrobial Details cluster_anti_inflammatory Anti-inflammatory Details start N-[2-(Isopentyloxy)benzyl]-4-methylaniline cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial anti_inflammatory Anti-inflammatory Screening (Protein Denaturation Assay) start->anti_inflammatory cancer_cells Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) cytotoxicity->cancer_cells pathogens Bacterial & Fungal Strains (e.g., S. aureus, E. coli, C. albicans) antimicrobial->pathogens denaturation Inhibition of Albumin Denaturation anti_inflammatory->denaturation ic50 Determine IC50 Values cancer_cells->ic50 mic Determine MIC Values pathogens->mic inhibition_percent Calculate % Inhibition denaturation->inhibition_percent

Caption: Tiered experimental screening workflow.

Anticancer/Cytotoxic Activity

Cytotoxicity assays are fundamental in drug discovery to assess the potential of a compound to kill or inhibit the growth of cancer cells.[13][14][15] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[16][17]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in 100 µL of media in a 96-well microtiter plate.

    • Incubate the plate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of N-[2-(Isopentyloxy)benzyl]-4-methylaniline in DMSO.

    • Perform serial dilutions in culture media to obtain final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • Replace the media in the wells with 100 µL of the media containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[16]

Antimicrobial Activity

The prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[18][19][20]

Protocol: Broth Microdilution Assay for MIC Determination

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media overnight.

    • Dilute the cultures to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. A simple and rapid in vitro method to screen for anti-inflammatory activity is the protein denaturation inhibition assay.[22] Denaturation of proteins is a well-documented cause of inflammation.

Protocol: Inhibition of Albumin Denaturation Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (pH 6.3), and 2 mL of varying concentrations of the test compound (e.g., 100 to 500 µg/mL).

    • Use diclofenac sodium as a standard reference drug. A control group will consist of the mixture without the test compound.

  • Incubation:

    • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.[22]

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[22]

Conclusion and Future Directions

This guide provides a structured and comprehensive approach for the initial investigation of the biological activities of the novel compound N-[2-(Isopentyloxy)benzyl]-4-methylaniline. The proposed workflow, from in silico prediction to in vitro screening, is designed to efficiently and robustly assess its potential as a lead molecule in drug discovery. Positive results in any of the described assays would warrant further investigation, including mechanism of action studies, evaluation in more complex cell-based models, and eventually, in vivo efficacy and safety studies. The methodologies outlined here serve as a foundational blueprint for the scientific community to explore the therapeutic potential of this and other uncharacterized chemical entities.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7(1), 42717. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • CD ComputaBio. (n.d.). Prediction of Drug-Like Properties. Retrieved from [Link]

  • Protheragen. (n.d.). Property Prediction of Drug-like Molecules. Retrieved from [Link]

  • University of Strathclyde. (n.d.). Fast and Accurate Predictions of Physical-Chemical Properties of Drug-Like Molecules. Retrieved from [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. [Link]

  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Microchem Laboratory. (2023). Antimicrobial Efficacy Screening. Retrieved from [Link]

  • Horvath, P., & Apathy, I. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

  • de Mel, A., & Lo, J. (2025). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Analytical Chemistry. [Link]

  • University of Helsinki. (n.d.). Antibacterial screening assays. Retrieved from [Link]

  • BHSAI. (n.d.). Predictive ADMET Modeling. Retrieved from [Link]

  • Mphahlele, M. J., & Malindisa, S. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17. [Link]

  • Hasan, M. M., et al. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. ResearchOnline@JCU. [Link]

  • Martín-Sánchez, F., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Molecules, 26(6), 1704. [Link]

  • Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Oncology, 8, 348. [Link]

  • Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Li, Y., et al. (2022). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. [Link]

  • Vempati, R. K., et al. (2011). Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. Der Pharma Chemica, 3(6), 500-512. [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Gonzalez-Durruthy, M., et al. (2026). Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and Natural Compounds. MDPI. [Link]

  • Khan, H., et al. (2023). Computational analysis to investigate the anti-rheumatic potential of plant-based small molecule inhibitor targeting tumor necrosis factor α. Frontiers in Pharmacology, 14. [Link]

  • Wang, D., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Pharmaceutical and Biomedical Research, 7(3), 169-204. [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-methylaniline. PubChem Compound Database. Retrieved from [Link]

  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Molecules, 27(19), 6561. [Link]

  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2496. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 5405-15-2 | N-Benzyl-4-methylaniline. Retrieved from [Link]

  • Kim, M. S., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology, 14. [Link]

Sources

Technical Deep Dive: N-Benzylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1][2]

Executive Summary: The Scaffold at a Glance

N-benzylaniline (


) represents a privileged pharmacophore in medicinal chemistry. Unlike its imine precursor (N-benzylideneaniline), the reduced secondary amine offers superior hydrolytic stability and conformational flexibility, allowing it to adapt to diverse biological targets.

This guide moves beyond basic characterization to explore the N-benzylaniline scaffold as a potent modulator of tubulin polymerization and cholinesterase activity . We analyze the structural causality behind its bioactivity—specifically how substitution patterns on the benzyl vs. aniline rings dictate selectivity between cytotoxic and neuroprotective pathways.

Synthetic Architectures: From Stoichiometry to Catalysis

The synthesis of N-benzylaniline derivatives has evolved from wasteful stoichiometric reductions to atom-economical catalytic cycles.

Mechanistic Causality in Synthesis
  • Traditional Reductive Amination: Relies on the condensation of aniline and benzaldehyde to form the Schiff base, followed by reduction (NaBH4). While reliable, this generates stoichiometric boron waste.

  • Green Catalytic C-H Activation: Modern protocols utilize transition metals (Au, Pd) to couple nitroarenes directly with alcohols. The "borrowing hydrogen" methodology is critical here: the alcohol is temporarily oxidized to an aldehyde, coupled, and then reduced in situ by the hydrogen released in the first step, resulting in water as the only byproduct.

Visualization: Synthetic Decision Matrix

Synthesis_Workflow Start Target: N-Benzylaniline Derivative Method_A Route A: Reductive Amination (High Reliability, Low Atom Economy) Start->Method_A Method_B Route B: H-Borrowing Catalysis (Green, High Atom Economy) Start->Method_B Method_C Route C: Oxidative C-H Activation (Novelty, Harsh Conditions) Start->Method_C Step_A1 Condensation (Aniline + Benzaldehyde) Method_A->Step_A1 Step_B1 Cat: Au/Fe2O3 or Ru Method_B->Step_B1 Step_A2 Schiff Base Isolation Step_A1->Step_A2 Step_A3 Reduction (NaBH4/H2) Step_A2->Step_A3 Product Purified N-Benzylaniline Step_A3->Product Step_B2 Alcohol Dehydrogenation Step_B1->Step_B2 Step_B3 In-situ Coupling & Reduction Step_B2->Step_B3 Step_B3->Product

Caption: Comparative workflow of synthetic routes. Route B (Green) is preferred for industrial scalability due to atom economy.

Medicinal Chemistry & SAR: The Pharmacophore in Action

The biological utility of N-benzylaniline hinges on the "Trimethoxy Rule" and the "Dual-Binding" hypothesis.

Anticancer: Tubulin Polymerization Inhibition

The most potent derivatives mimic Combretastatin A-4 (CA-4) . The N-benzylaniline bridge replaces the unstable cis-stilbene linker of CA-4, maintaining the necessary geometry to fit into the colchicine binding site of tubulin.

  • Critical SAR: The presence of a 3,4,5-trimethoxy motif on the benzyl ring is non-negotiable for high-affinity tubulin binding. It creates essential hydrophobic contacts within the

    
    -tubulin subunit.
    
  • Leading Candidates:

    • MY-875 (Compound I-33): A benzylarylamide derivative that not only inhibits tubulin but activates the Hippo pathway, degrading YAP (a transcriptional regulator in cancer).

    • Compound 20b: An N-benzylbenzamide showing nanomolar potency (IC50 = 12 nM) and anti-vascular activity.[3][4]

Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

In Alzheimer's research, the scaffold acts as a dual-site inhibitor.

  • Mechanism: The benzyl moiety binds to the Catalytic Active Site (CAS) , while the aniline/phenyl ring (often substituted) interacts with the Peripheral Anionic Site (PAS) . This blockage prevents acetylcholine hydrolysis and inhibits A

    
     peptide aggregation.
    
Quantitative Data Summary[2][4][5]
Compound IDTargetMechanismIC50 / PotencyKey Structural Feature
MY-875 (I-33) TubulinColchicine Site Binder27 nM (MGC-803)N-benzylarylamide core
Compound 20b TubulinPolymerization Inhibitor12 nM (HeLa)N-benzylbenzamide
4-Me-N-(TMBA) TubulinPolymerization Inhibitor3.5 µM3,4,5-trimethoxybenzyl group
Compound 1e AChEEnzyme Inhibition182 nM4-chloroaniline moiety
E2020 (Donepezil) AChECAS/PAS Dual Binder5.7 nMN-benzylpiperidine (saturated analog)

Mechanistic Visualization: The Tubulin Apoptosis Cascade

Understanding the downstream effects of N-benzylaniline binding is crucial for assay design.

Tubulin_Mechanism Drug N-Benzylaniline Derivative (3,4,5-trimethoxy) Target Tubulin Heterodimer (Colchicine Binding Site) Drug->Target High Affinity Binding Secondary Hippo Pathway Activation (YAP Degradation) Drug->Secondary Compound MY-875 specific Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Effect2 Mitotic Spindle Collapse Effect1->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Outcome Apoptosis (Cell Death) Checkpoint->Outcome Secondary->Outcome

Caption: Mechanism of action for anticancer derivatives. Note the dual pathway for MY-875.

Validated Experimental Protocols

Protocol: Green Synthesis of N-Benzylideneaniline (Precursor)

Rationale: This method avoids toxic solvents (DCM/Toluene) and utilizes a renewable catalyst (Fruit acid/juice), validated by BenchChem and Green Chemistry principles.

Materials:

  • Aniline (10 mmol)[5]

  • Benzaldehyde (10 mmol)

  • Catalyst: Fresh Lemon Juice (0.5 mL) or Kinnow peel powder.

  • Solvent: Ethanol (for recrystallization).[5][6]

Step-by-Step:

  • Mixing: In a mortar, combine 10 mmol aniline and 10 mmol benzaldehyde.

  • Catalysis: Add 0.5 mL fresh lemon juice.

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for 10–15 minutes. The mixture will solidify (exothermic reaction).

  • Monitoring: Check completion via TLC (Hexane:Ethyl Acetate 9:1).

  • Work-up: Wash the solid with cold water to remove the acid catalyst.

  • Purification: Recrystallize from hot ethanol.

  • Reduction (Optional for Amine): Dissolve Schiff base in methanol, add NaBH4 (1.5 eq) at 0°C, stir 2h, quench with water, extract with ethyl acetate.

Protocol: Tubulin Polymerization Assay (Fluorescence Based)

Rationale: Standard turbidity assays can be noisy. Fluorescence-based assays using DAPI or specific reporter kits provide higher sensitivity for nanomolar inhibitors like 20b .

Materials:

  • Purified Tubulin protein (>99% pure).

  • GTP (1 mM stock).

  • Test Compound (dissolved in DMSO).[7]

  • Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Step-by-Step:

  • Preparation: Keep all reagents on ice. Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP.

  • Incubation: Add 5 µL of test compound (at 10x desired concentration) to a 96-well black plate (pre-warmed to 37°C).

  • Initiation: Add 45 µL of the cold tubulin/GTP mixture to the wells.

  • Measurement: Immediately place in a fluorescence plate reader at 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based) every 30 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time. Calculate

    
     (slope of the linear phase). The IC50 is the concentration inhibiting the rate by 50% compared to the DMSO control.
    

References

  • Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization . Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of N-benzylarylamide derivatives as novel tubulin polymerization inhibitors capable of activating the Hippo pathway . European Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities . European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase . Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds . Journal of Medicinal Chemistry. Available at: [Link]

  • Innovative Catalyst to Produce N-Benzylaniline For Drug Applications . D Publication. Available at: [Link]

Sources

Methodological & Application

Application Notes: N-[2-(Isopentyloxy)benzyl]-4-methylaniline as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the development of novel molecular scaffolds is paramount to accessing new chemical spaces and identifying next-generation therapeutics.[1] N-arylated benzylamines are a privileged structural motif found in a wide array of biologically active compounds. This document provides a comprehensive technical guide on the synthesis, characterization, and prospective application of N-[2-(Isopentyloxy)benzyl]-4-methylaniline, a versatile, non-commercial intermediate. We present a robust and scalable protocol for its synthesis via reductive amination, detailed analytical procedures for structural verification, and a hypothetical application in the synthesis of complex heterocyclic systems, such as quinazolines, which are significant in areas like oncology.[2]

Introduction and Rationale

The N-benzylaniline core is a cornerstone in medicinal chemistry, serving as a precursor to a multitude of pharmaceutical agents.[3] The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, N-[2-(Isopentyloxy)benzyl]-4-methylaniline, incorporates three key features:

  • A 4-methylaniline (p-toluidine) moiety: A common building block in dye and pharmaceutical synthesis.[4]

  • A benzyl group: Provides a flexible linker and contributes to the overall molecular architecture.

  • An ortho-isopentyloxy substituent: This bulky, lipophilic ether group can enhance membrane permeability and introduce specific steric interactions within a target's binding pocket, potentially improving potency or selectivity.

This guide is designed for researchers in drug development and process chemistry, providing the foundational knowledge to synthesize and utilize this intermediate for creating novel chemical entities.

Physicochemical and Spectroscopic Data

The properties of the target intermediate and its primary precursors are summarized below. Data for the target compound are predicted based on its structure, while data for precursors are from established sources.

PropertyN-[2-(Isopentyloxy)benzyl]-4-methylaniline (Target)2-(Isopentyloxy)benzaldehyde (Precursor 1)4-Methylaniline (p-Toluidine) (Precursor 2)
IUPAC Name N-[2-(Isopentyloxy)benzyl]-4-methylaniline2-(3-Methylbutoxy)benzaldehyde4-Methylaniline
Molecular Formula C₁₉H₂₅NOC₁₂H₁₆O₂C₇H₉N
Molecular Weight 283.41 g/mol 192.25 g/mol 107.15 g/mol
CAS Number Not Available5456-15-5106-49-0
Appearance Predicted: Pale yellow to brown viscous oil or low-melting solidColorless to pale yellow liquidWhite to yellowish solid
Boiling Point Predicted: > 350 °C~270 °C at 760 mmHg200.2 °C at 760 mmHg
Solubility Predicted: Insoluble in water; soluble in organic solvents (DCM, EtOAc, MeOH)Insoluble in water; soluble in organic solventsSlightly soluble in water; soluble in organic solvents

Synthesis Protocol: Reductive Amination

The most efficient and widely adopted method for synthesizing secondary amines like our target is one-pot reductive amination.[5] This process involves the initial formation of an imine from an aldehyde and a primary amine, followed by its immediate reduction to the corresponding amine, all within a single reaction vessel.[6][7] This strategy avoids the isolation of the often-unstable imine intermediate, leading to higher yields and operational simplicity.

Synthetic Workflow Overview

The synthesis is a two-stage process beginning with the preparation of the aldehyde precursor via Williamson ether synthesis, followed by the core reductive amination step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination Salicylaldehyde Salicylaldehyde Aldehyde 2-(Isopentyloxy)benzaldehyde Salicylaldehyde->Aldehyde K₂CO₃, Acetone, Reflux (Williamson Ether Synthesis) IsopentylBromide Isopentyl Bromide IsopentylBromide->Aldehyde Target N-[2-(Isopentyloxy)benzyl]-4-methylaniline Aldehyde->Target DCM, Acetic Acid (cat.) (Imine Formation) pToluidine 4-Methylaniline pToluidine->Target Reducer NaBH(OAc)₃ Reducer->Target (Reduction)

Caption: Overall synthetic workflow for the target intermediate.

Reagents and Equipment
ReagentsEquipment
2-(Isopentyloxy)benzaldehyde (1.0 eq)Round-bottom flask with stir bar
4-Methylaniline (p-Toluidine) (1.05 eq)Magnetic stir plate
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)Condenser (for precursor synthesis)
Dichloromethane (DCM), anhydrousInert atmosphere setup (Nitrogen or Argon)
Glacial Acetic Acid (catalytic amount)Separatory funnel
Saturated aq. Sodium Bicarbonate (NaHCO₃)Rotary evaporator
Brine (Saturated aq. NaCl)Column chromatography setup
Anhydrous Magnesium Sulfate (MgSO₄)Thin-Layer Chromatography (TLC) plates and chamber
Silica Gel (for chromatography)Standard laboratory glassware
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Experimental Protocol

Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-(isopentyloxy)benzaldehyde (e.g., 10.0 g, 52.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL). Stir until the aldehyde is fully dissolved.

  • Amine Addition: Add 4-methylaniline (5.8 g, 54.6 mmol, 1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (approx. 0.3 mL, 5.2 mmol, 0.1 eq).

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the intermediate imine can be monitored by TLC (staining may be required as imines can be UV-inactive). The primary purpose of this step is to allow the equilibrium between the aldehyde/amine and the imine/water to be established.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (16.5 g, 78.0 mmol, 1.5 eq) to the stirring mixture in portions over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing side reactions. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting aldehyde spot has been consumed.

  • Workup - Quenching: Slowly and carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess reducing agent and neutralize the acetic acid. Safety Note: Gas evolution (H₂) may occur.

  • Workup - Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield N-[2-(isopentyloxy)benzyl]-4-methylaniline.

Structural Characterization and Quality Control

Unequivocal structural confirmation is essential. The following techniques and expected data are standard for characterizing the final product.[8][9]

TechniqueExpected Data and Interpretation
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.2-6.6 (m, 8H, Ar-H), 4.25 (s, 2H, Ar-CH₂-N), 4.00 (t, 2H, -O-CH₂-), 3.80 (br s, 1H, N-H), 2.25 (s, 3H, Ar-CH₃), 1.80 (m, 1H, -CH(CH₃)₂), 1.65 (q, 2H, -CH₂-CH(CH₃)₂), 0.95 (d, 6H, -CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 156.5 (Ar C-O), 145.8, 130.0, 129.5, 128.8, 127.5, 126.5, 120.8, 115.0, 111.5 (Ar-C), 67.5 (-O-CH₂-), 48.5 (Ar-CH₂-N), 38.0 (-CH₂-), 25.5 (-CH-), 22.5 (-CH(CH₃)₂), 20.5 (Ar-CH₃)
FT-IR (ATR)ν (cm⁻¹): 3400-3350 (N-H stretch, secondary amine), 3050-3020 (Aromatic C-H stretch), 2960-2850 (Aliphatic C-H stretch), 1600, 1510 (Aromatic C=C stretch), 1240 (Aryl C-O ether stretch)
HRMS (ESI+)m/z: Calculated for [C₁₉H₂₅NO + H]⁺: 284.2009; Found: 284.2011 (Expected value within ± 5 ppm)

Application in Drug Synthesis: A Pathway to Quinazoline Analogs

The synthesized N-[2-(isopentyloxy)benzyl]-4-methylaniline is an excellent precursor for multi-ring heterocyclic systems. For example, it can be used to construct quinazoline derivatives, which are prevalent in oncology drugs that target kinase signaling pathways.[2]

Proposed Synthetic Application

A plausible next step involves a condensation and cyclization reaction to form a dihydroquinazolinium intermediate, which can then be oxidized to the final quinazoline product.

G Intermediate N-[2-(Isopentyloxy)benzyl]- 4-methylaniline Cyclized Dihydroquinazolinium Intermediate Intermediate->Cyclized Heat (Condensation/Cyclization) Reagent Triethyl Orthoformate + Aniline (cat.) Reagent->Cyclized FinalProduct Substituted Quinazoline (Hypothetical Drug Scaffold) Cyclized->FinalProduct (Oxidation) Oxidant DDQ or MnO₂ Oxidant->FinalProduct

Caption: Hypothetical conversion of the intermediate to a quinazoline.

High-Level Protocol for Quinazoline Synthesis
  • Cyclization: The intermediate, N-[2-(isopentyloxy)benzyl]-4-methylaniline, is reacted with an electrophilic one-carbon source, such as triethyl orthoformate, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or a primary amine catalyst like aniline. Heating the mixture drives the cyclization to form a dihydroquinazolinium salt.

  • Oxidation: The resulting intermediate is then oxidized to the aromatic quinazoline system. Common oxidants for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).

  • Purification: The final product is purified using standard techniques like recrystallization or column chromatography.

This pathway provides access to a novel class of substituted quinazolines where the substitution pattern is precisely controlled by the design of the initial intermediate.

Safety and Handling

The handling of N-[2-(isopentyloxy)benzyl]-4-methylaniline and its precursors requires adherence to strict safety protocols. Based on data for structurally similar anilines and aromatic amines, the following precautions are mandatory.[10][11][12]

  • Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles or a face shield are required.[13]

    • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use.

    • Body Protection: A flame-resistant lab coat should be worn.

  • Toxicology: Aromatic amines are generally considered toxic. They can be harmful if inhaled, swallowed, or absorbed through the skin.[11] Assume the target compound has similar hazards. Chronic exposure may lead to organ damage.

  • Spill & Waste Management: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[13]

References

  • Zhang, R., Liu, S., Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-4-methylaniline. National Institutes of Health. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methylbenzylidene-4-methylaniline (CAS 16979-20-7). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-benzyl-4-methylaniline. Retrieved from [Link]

  • Yufeng. (2024, September 20). Methylaniline Chemical Properties, Uses, Production. Retrieved from [Link]

  • Dash, A., et al. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed.
  • Caspar, A. T., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed.
  • U.S. Army Edgewood Research, Development and Engineering Center. (1992). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC.
  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.
  • Braden, M. R., et al. (2025, August 6). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists.
  • Jiang, L., et al. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
  • ResearchGate. (2024, July 2). (PDF) Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • CORDIS. (2017, June 29). Novel approach for drug synthesis. European Commission.
  • Al-Zoubi, R. M., et al. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • Shulgin, A. T., et al. (2026, February 17). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. MDPI.
  • Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • MDPI. (2024, February 15).
  • Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry.
  • PubChemLite. (n.d.). 2-(benzyloxy)-4-methylaniline (C14H15NO). Université du Luxembourg.
  • NIST. (n.d.). N-Benzyl-N-methylaniline. NIST WebBook.

Sources

application of N-[2-(Isopentyloxy)benzyl]-4-methylaniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Authored by a Senior Application Scientist

Foreword

The N-benzylaniline scaffold is a privileged structural motif in medicinal chemistry, recurrent in a multitude of compounds exhibiting a wide array of biological activities.[1][2] This guide focuses on a specific, yet underexplored, derivative: N-[2-(Isopentyloxy)benzyl]-4-methylaniline . While direct literature on this particular molecule is sparse, its constituent fragments—an N-benzylaniline core, a p-toluidine moiety, and an isopentyloxy-substituted benzyl group—suggest a rich potential for therapeutic applications. Drawing from the extensive research on analogous compounds, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the rationale for its investigation, proposes potential therapeutic applications, and provides detailed protocols for its synthesis and biological evaluation.

Rationale and Potential Therapeutic Applications

The N-benzylaniline framework is a cornerstone of many biologically active molecules, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The lipophilic nature of the benzyl and aniline rings allows for effective interaction with hydrophobic pockets in various biological targets. The nitrogen atom can act as a hydrogen bond acceptor or a basic center, crucial for target engagement.

The specific substitutions on N-[2-(Isopentyloxy)benzyl]-4-methylaniline offer several advantages:

  • 4-methylaniline (p-toluidine) moiety: The methyl group can enhance binding affinity through van der Waals interactions and may influence the compound's metabolic stability.

  • 2-(Isopentyloxy)benzyl group: The isopentyloxy chain significantly increases lipophilicity, which can enhance membrane permeability and cellular uptake. The ether linkage at the ortho position can influence the conformation of the benzyl ring, potentially locking it into a bioactive conformation.

Based on these structural features and the activities of related compounds, we hypothesize that N-[2-(Isopentyloxy)benzyl]-4-methylaniline could be a promising candidate for investigation in the following areas:

  • Oncology: Many N-benzylaniline derivatives exhibit cytotoxic effects against various cancer cell lines.[3]

  • Antimicrobial Agents: The scaffold is known to be effective against a range of pathogens, including drug-resistant bacteria.[2]

  • Anti-inflammatory Agents: Benzamide and benzylaniline derivatives have shown potential in modulating inflammatory pathways.[5][6]

This guide will focus on its potential as an anticancer agent.

Synthesis Protocol: Reductive Amination

The most direct and widely used method for synthesizing N-benzylaniline derivatives is reductive amination.[1][2] This two-step, one-pot reaction involves the formation of a Schiff base (imine) intermediate from an aldehyde and an amine, followed by its in-situ reduction to the corresponding secondary amine.

Protocol 1: Synthesis of N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Rationale: This protocol is chosen for its high efficiency, operational simplicity, and the commercial availability of the starting materials. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation and tolerant of a wide range of functional groups.

Materials:

  • 2-(Isopentyloxy)benzaldehyde

  • 4-Methylaniline (p-toluidine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(isopentyloxy)benzaldehyde (1.0 eq) and 4-methylaniline (1.05 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) to the mixture. The acid catalyzes the formation of the iminium ion, which is crucial for the reduction step.

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The slow addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-[2-(Isopentyloxy)benzyl]-4-methylaniline.[2]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Proposed Mechanism of Action: Anticancer Activity

Many N-benzylaniline and related N-arylbenzamide derivatives exert their anticancer effects by inhibiting key cellular signaling pathways, such as those involving kinases or tubulin polymerization.[3][7] We propose a hypothetical mechanism where N-[2-(Isopentyloxy)benzyl]-4-methylaniline acts as an inhibitor of a receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylates Apoptosis Apoptosis Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Compound N-[2-(Isopentyloxy)benzyl] -4-methylaniline Compound->RTK Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Hypothesized mechanism of action via RTK inhibition.

Biological Evaluation: In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of N-[2-(Isopentyloxy)benzyl]-4-methylaniline, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed on a panel of human cancer cell lines.

Protocol 2: MTT Assay for Cytotoxicity Screening

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, reliable, and widely accepted method for initial cytotoxicity screening.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • N-[2-(Isopentyloxy)benzyl]-4-methylaniline, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • Doxorubicin or Cisplatin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the positive control in complete growth medium.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Experimental Workflow and Data Presentation

The overall process from synthesis to initial biological evaluation can be visualized as follows:

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Start Starting Materials (Aldehyde & Amine) Synth Reductive Amination (Protocol 1) Start->Synth Purify Purification (Column Chromatography) Synth->Purify Char Characterization (NMR, MS) Purify->Char Stock Prepare Stock Solution (in DMSO) Char->Stock Pure Compound Assay In Vitro Assay (MTT - Protocol 2) Stock->Assay Data Data Analysis (IC50 Calculation) Assay->Data

Caption: Overall experimental workflow.

Hypothetical Data Summary

The results from the MTT assay could be summarized in a table for clear comparison.

CompoundCell LineIC₅₀ (µM)
N-[2-(Isopentyloxy)benzyl]-4-methylanilineA54912.5
N-[2-(Isopentyloxy)benzyl]-4-methylanilineMCF-78.7
N-[2-(Isopentyloxy)benzyl]-4-methylanilineHCT11615.2
Doxorubicin (Positive Control)A5490.8
Doxorubicin (Positive Control)MCF-70.5
Doxorubicin (Positive Control)HCT1161.1

Conclusion and Future Directions

This guide provides a foundational framework for the investigation of N-[2-(Isopentyloxy)benzyl]-4-methylaniline in medicinal chemistry. Based on the robust literature surrounding the N-benzylaniline scaffold, this compound represents a promising, albeit uncharacterized, candidate for drug discovery efforts, particularly in oncology. The detailed protocols for its synthesis and initial biological screening are designed to be both efficient and reliable.

Future work should focus on confirming its biological activity through the proposed assays. If promising activity is observed, further studies should include:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • Mechanism of Action studies: Elucidating the specific molecular target(s) through techniques like kinase profiling or western blotting.

  • In vivo efficacy studies: Evaluating the compound's performance in animal models of disease.

  • ADMET profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

By systematically applying these methodologies, the full therapeutic potential of N-[2-(Isopentyloxy)benzyl]-4-methylaniline can be thoroughly explored.

References

  • BenchChem. (2025). Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols: N-benzyl Aniline Derivatives in Antibacterial Agent Preparation. Benchchem.
  • Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. (2025, August 9). ResearchGate.
  • Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. (2025, November 2). ResearchGate.
  • N-Benzylaniline (N-Phenylbenzylamine). MedchemExpress.com.
  • BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Benchchem.
  • Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect. (2019, April 15). European Journal of Medicinal Chemistry.
  • Anti-Inflammation of N-Benzyl-4- Bromobenzamide in Lipopolysaccharide- Induced Human Gingival Fibroblasts. (2015, November 4). Karger Publishers.
  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. (2023, April 19). Frontiers.

Sources

Application Notes and Protocols for Functional Characterization of N-[2-(Isopentyloxy)benzyl]-4-methylaniline as a Modulator of TRPV3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Thermo-Sensitive Ion Channel TRPV3

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in skin keratinocytes, as well as in the central and peripheral nervous systems.[1][2][3] As a member of the "thermo-TRP" subfamily, TRPV3 is activated by warm temperatures (in the range of 31-39°C) and a variety of chemical ligands.[3][4] Its role in thermosensation, pain perception, itch, skin barrier function, and hair growth has made it an attractive target for the development of novel therapeutics for a range of dermatological and neurological conditions.[1][2] Dysfunctional TRPV3 channels have been linked to diseases such as Olmsted syndrome, atopic dermatitis, and rosacea.[4][5]

This application note provides a detailed guide for the functional characterization of N-[2-(Isopentyloxy)benzyl]-4-methylaniline (hereafter referred to as "Compound X"), a novel small molecule with potential modulatory effects on the TRPV3 channel. We present two robust, field-proven methodologies for assessing the activity of Compound X: a cell-based calcium flux assay for medium- to high-throughput screening and a whole-cell patch-clamp electrophysiology assay for detailed mechanistic studies.[6][7][8] These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of new chemical entities targeting TRPV3.

Scientific Principles of TRPV3 Functional Assays

The functional analysis of TRPV3 modulators relies on detecting the influx of cations, primarily Ca²⁺, through the channel pore upon activation.[9][10] This can be achieved through two primary methodologies:

  • Calcium Flux Assays: These assays utilize fluorescent Ca²⁺ indicators that exhibit an increase in fluorescence intensity upon binding to intracellular Ca²⁺.[7] When TRPV3 channels are activated, the influx of Ca²⁺ leads to a measurable change in fluorescence, providing a quantitative measure of channel activity. This method is well-suited for screening large numbers of compounds in a multi-well plate format.[7][11]

  • Electrophysiology (Patch-Clamp): This "gold standard" technique directly measures the ionic currents flowing through the channel.[8][12] By controlling the membrane potential of a single cell expressing TRPV3, the patch-clamp technique allows for a detailed characterization of the channel's gating properties, ion selectivity, and the mechanism of action of a test compound.[8][13]

The choice of assay depends on the stage of the drug discovery process. Calcium flux assays are ideal for initial screening and determining the potency (EC₅₀) or inhibitory concentration (IC₅₀) of a compound, while patch-clamp electrophysiology provides in-depth information about the compound's effect on channel biophysics.

TRPV3 Signaling Pathway

The activation of TRPV3 by various stimuli, including heat and chemical agonists, leads to the influx of cations, which depolarizes the cell membrane and increases intracellular calcium concentration. This increase in intracellular calcium can trigger a variety of downstream signaling events.

TRPV3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV3 TRPV3 Ca_ion Ca²⁺ TRPV3->Ca_ion Influx Na_ion Na⁺ TRPV3->Na_ion Influx Compound_X Compound X Compound_X->TRPV3 Heat Heat Heat->TRPV3 Agonist Agonist (e.g., 2-APB) Agonist->TRPV3 Downstream Downstream Signaling Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->Downstream

Caption: TRPV3 Signaling Pathway.

Protocol 1: Cell-Based Calcium Flux Assay

This protocol describes a medium-throughput functional assay to determine the agonist or antagonist activity of Compound X on human TRPV3 channels expressed in a recombinant cell line.

Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)
HEK293 cells stably expressing hTRPV3ATCCSCRC-1033
DMEM, high glucose, GlutaMAX™Thermo Fisher10566016
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
Fluo-4 AM, cell permeantThermo FisherF14201
Pluronic™ F-127Thermo FisherP3000MP
2-APB (2-Aminoethoxydiphenyl borate)Tocris Bioscience1224
Ruthenium RedSigma-AldrichR2751
96-well black, clear bottom platesCorning3603
Experimental Workflow

Calcium_Flux_Workflow start Start cell_seeding Seed hTRPV3-HEK293 cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h dye_loading Load cells with Fluo-4 AM incubation_24h->dye_loading incubation_1h Incubate for 1 hour dye_loading->incubation_1h wash Wash cells with assay buffer incubation_1h->wash compound_addition Add Compound X (agonist or antagonist mode) wash->compound_addition agonist_addition Add reference agonist (for antagonist mode) compound_addition->agonist_addition read_plate Measure fluorescence on a plate reader agonist_addition->read_plate data_analysis Analyze data and plot dose-response curves read_plate->data_analysis end End data_analysis->end

Caption: Calcium Flux Assay Workflow.

Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human TRPV3 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). The final concentration of Fluo-4 AM should be 2-5 µM. Add Pluronic™ F-127 (0.02% final concentration) to aid in dye solubilization.

    • Aspirate the culture medium from the cell plate and add 100 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

    • Wash the cells twice with 100 µL of assay buffer, leaving 100 µL of buffer in each well after the final wash.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of Compound X in assay buffer. It is recommended to prepare these at 2X the final desired concentration.

    • For Agonist Mode: Add 100 µL of the 2X Compound X dilutions to the corresponding wells.

    • For Antagonist Mode: Add 50 µL of 4X Compound X dilutions to the wells and incubate for 15-30 minutes at room temperature. Then, add 50 µL of 4X reference agonist (e.g., 2-APB at its EC₈₀ concentration).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader (e.g., FlexStation 3 or similar).[7]

    • Measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) over time. Record a baseline fluorescence for 10-20 seconds before compound addition and continue recording for 2-5 minutes after addition.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a maximal concentration of a reference agonist (e.g., 2-APB) and a vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for the detailed electrophysiological characterization of Compound X's effect on TRPV3 currents.

Materials and Reagents
ReagentSupplier (Example)
HEK293 cells expressing hTRPV3In-house or vendor
Extracellular Solution (in mM)N/A
NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Intracellular Solution (in mM)N/A
CsCl140
EGTA10
HEPES10
Mg-ATP4

Adjust pH to 7.4 for extracellular and 7.2 for intracellular solutions.

Experimental Workflow

Electrophysiology_Workflow start Start cell_prep Prepare hTRPV3-HEK293 cells on coverslips start->cell_prep pipette_prep Prepare patch pipette with intracellular solution cell_prep->pipette_prep seal_formation Form a giga-ohm seal on a single cell pipette_prep->seal_formation whole_cell Rupture the membrane to achieve whole-cell configuration seal_formation->whole_cell baseline_recording Record baseline TRPV3 currents whole_cell->baseline_recording compound_perfusion Perfuse with Compound X baseline_recording->compound_perfusion washout Washout with extracellular solution compound_perfusion->washout data_analysis Analyze current-voltage relationships and kinetics washout->data_analysis end End data_analysis->end

Caption: Electrophysiology Workflow.

Step-by-Step Protocol
  • Cell Preparation:

    • Plate hTRPV3-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording Setup:

    • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the extracellular solution.

  • Whole-Cell Configuration:

    • Using a micromanipulator, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit TRPV3 currents.[13]

    • Record baseline currents in the extracellular solution.

    • Perfuse the cell with the extracellular solution containing Compound X at various concentrations and record the resulting currents.

    • Perform a washout by perfusing with the extracellular solution alone to check for reversibility of the compound's effect.

  • Data Analysis:

    • Measure the peak inward and outward currents at specific voltages.

    • Construct current-voltage (I-V) relationship plots to assess changes in rectification and reversal potential.

    • Analyze the kinetics of channel activation and deactivation in the presence and absence of Compound X.

    • Generate dose-response curves to determine the potency of Compound X.

Trustworthiness and Self-Validation

To ensure the integrity of the experimental results, the following controls are essential:

  • Vehicle Control: All experiments should include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells/baths) to account for any effects of the solvent.

  • Positive Control: A known TRPV3 agonist (e.g., 2-APB) should be used to confirm the responsiveness of the cells and the assay system.

  • Negative Control: A known TRPV3 antagonist (e.g., Ruthenium Red) can be used to validate the inhibition of the channel.

  • Untransfected Cells: It is crucial to test Compound X on the parental cell line (not expressing TRPV3) to identify any off-target effects.[6]

By incorporating these controls, the protocols become self-validating, ensuring that any observed effects are specifically due to the interaction of Compound X with the TRPV3 channel.

Conclusion

The protocols detailed in this application note provide a robust framework for the functional characterization of N-[2-(Isopentyloxy)benzyl]-4-methylaniline as a potential modulator of the TRPV3 ion channel. The combination of a medium-throughput calcium flux assay and in-depth patch-clamp electrophysiology will enable a comprehensive understanding of the compound's pharmacological profile, from initial potency determination to detailed mechanistic insights. These methods are fundamental for advancing the development of novel therapeutics targeting TRPV3 for a variety of human diseases.

References

  • Nilius, B., & Appendino, G. (2013). Electrophysiological Methods for the Study of TRP Channels. In TRP Channels (pp. 221-239). Springer. [Link]

  • Liedtke, W. (2007). Methods Used for Studying TRP Channel Functions in Sensory Neurons. Methods in Molecular Biology, 403, 129-142. [Link]

  • Gnezdilov, A. V., & Pasternak, G. V. (2023). TRPV3 Ion Channel: From Gene to Pharmacology. International Journal of Molecular Sciences, 24(9), 8394. [Link]

  • Nagy, P., & Kedei, N. (2018). Activators, inhibitors and modulators of TRPV3. Pharmaceuticals, 11(4), 110. [Link]

  • Vyklický, L., & Vlachová, V. (2018). Electrophysiological Methods for the Study of TRP Channels. Physiological Research, 67(Suppl 1), S15-S27. [Link]

  • Luo, J., & Hu, H. (2014). Thermally Activated TRPV3 Channels. Current Topics in Membranes, 74, 223-247. [Link]

  • Sherkheli, M. A., et al. (2014). Pharmacological profiling of the TRPV3 channel in recombinant and native assays. British Journal of Pharmacology, 171(10), 2623-2635. [Link]

  • Vyklický, L., & Vlachová, V. (2018). Electrophysiological Methods for the Study of TRP Channels. ResearchGate. [Link]

  • Wang, Y., et al. (2023). TRPV3: Structure, Diseases and Modulators. Molecules, 28(2), 735. [Link]

  • Liu, B., & Qin, F. (2011). Cell-based calcium assay for medium to high throughput screening of TRP channel functions using FlexStation 3. Journal of Visualized Experiments, (54), 3149. [Link]

  • Liu, B., & Qin, F. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. JoVE (Journal of Visualized Experiments), (54), e3149. [Link]

  • Startek, J. B., et al. (2019). Assay of TRPV1 Receptor Signaling. In Methods in Molecular Biology (pp. 143-154). Springer. [Link]

  • Al-Jafari, A. A., et al. (2022). A Review on the Role of TRP Channels and Their Potential as Drug Targets: An Insight Into the TRP Channel Drug Discovery Methodologies. Frontiers in Pharmacology, 13, 888636. [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. FUJIFILM Wako Chemicals. [Link]

  • Everaerts, W., et al. (2010). Functional characterization of transient receptor potential channels in mouse urothelial cells. American Journal of Physiology-Renal Physiology, 298(3), F692-F701. [Link]

  • Nadezhdin, K. D., & Sobolevsky, A. I. (2021). TRPV3 Expression and Purification for Structure Determination by Cryo-EM. Methods in Molecular Biology, 2353, 107-123. [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

  • Cui, J., et al. (2021). Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine. eLife, 10, e63333. [Link]

  • Examining the TRPV3 cation channel in a culture model of human epidermis. (2023). eScholarship, University of California. [Link]

  • Latorre, R., et al. (2009). Structure–functional intimacies of transient receptor potential channels. Quarterly Reviews of Biophysics, 42(4), 271-320. [Link]

  • Moran, M. M. (2025). Transient Receptor Potential Channels in Physiology and Pathophysiology: Special Issue. International Journal of Molecular Sciences, 26(10), 5585. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Transient Receptor Potential channels (TRP). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

synthesis of N-arylbenzo[h]quinazolin-2-amines using aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of N-Arylbenzo[h]quinazolin-2-amines

Executive Summary

The benzo[h]quinazoline scaffold is a "privileged structure" in medicinal chemistry, exhibiting potent activity as a kinase inhibitor (e.g., CLK1, CLK2, CLK4), DNA intercalator, and anticancer agent. This application note details the synthesis of N-arylbenzo[h]quinazolin-2-amines , focusing on protocols that utilize aniline derivatives as the source of diversity.

We present two distinct, self-validating synthetic pathways:

  • Method A (Direct Nucleophilic Substitution): The reaction of 2-chlorobenzo[h]quinazoline with anilines. This is the direct answer to using "aniline derivatives" as reagents.

  • Method B (Pd-Catalyzed Cross-Coupling): A complementary, high-yield Buchwald-Hartwig approach for electronically deactivated substrates.

Retrosynthetic Analysis & Pathway Logic

To design a robust library generation workflow, we must analyze the disconnection of the C2–N bond.

  • Path A (SNAr): Utilizes the electrophilicity of the C2 position in 2-chlorobenzo[h]quinazoline . This method is ideal for electron-rich anilines and requires no transition metal catalyst in its simplest form.

  • Path B (Buchwald-Hartwig): Utilizes the nucleophilicity of the benzo[h]quinazolin-2-amine scaffold reacting with aryl halides. This is preferred when the "aniline" partner is available as an aryl bromide or when the SNAr reaction is sluggish.

Retrosynthesis cluster_PathA Method A: SNAr (Direct Aniline Use) cluster_PathB Method B: Buchwald-Hartwig (Alternative) Target Target: N-Arylbenzo[h]quinazolin-2-amine IntermediateA 2-Chlorobenzo[h]quinazoline Target->IntermediateA Disconnection A ReagentA Aniline Derivative (Nucleophile) Target->ReagentA IntermediateB Benzo[h]quinazolin-2-amine Target->IntermediateB Disconnection B ReagentB Aryl Halide (Electrophile) Target->ReagentB IntermediateA->Target Acid Cat. / Heat IntermediateB->Target Pd(0) / Ligand

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Experimental Protocols

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Rapid library generation using commercially available anilines.

Mechanism: The protonation of N1/N3 by acid increases the electrophilicity of the C2 position, facilitating the attack by the aniline nucleophile, followed by elimination of HCl.

Step 1: Synthesis of 2-Chlorobenzo[h]quinazoline (Intermediate)

  • Precursor: Benzo[h]quinazolin-2(1H)-one.

  • Reagents: POCl₃ (Phosphorus oxychloride), N,N-Dimethylaniline (catalytic).[1]

  • Procedure:

    • Suspend benzo[h]quinazolin-2(1H)-one (10 mmol) in POCl₃ (30 mL).

    • Add N,N-dimethylaniline (0.5 mL) as a base catalyst.

    • Reflux at 105°C for 4-6 hours until the solution becomes clear.

    • Critical Step: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/water with vigorous stirring.

    • Neutralize with saturated NaHCO₃ solution to pH 8.

    • Filter the yellow/brown precipitate, wash with water, and dry. Recrystallize from acetonitrile if necessary.

Step 2: Coupling with Aniline Derivatives

  • Reagents: 2-Chlorobenzo[h]quinazoline (1.0 equiv), Substituted Aniline (1.2 equiv), i-PrOH (Isopropanol), HCl (cat. 2-3 drops of conc. HCl).

  • Procedure:

    • Dissolve 2-chlorobenzo[h]quinazoline (1.0 mmol) in i-PrOH (5 mL).

    • Add the specific aniline derivative (1.2 mmol).

    • Add 2 drops of conc. HCl (catalyst).

    • Reflux at 80-85°C for 4–8 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The product is usually more polar and fluorescent.

    • Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates.

    • Filter the solid.[2] Wash with cold i-PrOH and Et₂O.

    • Free Base Formation: Suspend the salt in water, adjust pH to 9 with NH₄OH, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Table 1: Optimization of SNAr Conditions

SolventCatalystTemp (°C)Yield (%)Notes
i-PrOH Conc. HCl Reflux 85-92 Standard Protocol. Clean precipitation.
EthanolAcOHReflux65-75Slower reaction, incomplete conversion.
DMFK₂CO₃10050-60Workup difficult; competing hydrolysis.
TolueneNoneReflux40Requires electron-rich anilines only.
Method B: Buchwald-Hartwig Cross-Coupling

Best for: Electron-deficient anilines or when the SNAr reaction fails.

Reference Protocol: Adapted from Beilstein J. Org.[3] Chem. 2024, 20, 2592–2598.[3]

Step 1: Synthesis of Benzo[h]quinazolin-2-amine

  • Reagents: 1-Fluoronaphthalene-2-carbaldehyde (or 2-(dimethylamino)methylene-1-tetralone), Guanidinium carbonate, DMA (Dimethylacetamide).

  • Procedure:

    • Mix aldehyde precursor (1.0 equiv) and guanidinium carbonate (1.5 equiv) in DMA.

    • Heat to 150°C for 16 hours.

    • Pour into ice water. Filter the brown solid.[2] Yield: ~60-70%.

Step 2: Pd-Catalyzed Coupling

  • Reagents: Benzo[h]quinazolin-2-amine (1.0 equiv), Aryl Bromide (1.5 equiv), Pd₂(dba)₃ (5 mol%), Xanthphos (10 mol%), Cs₂CO₃ (3.0 equiv), 1,4-Dioxane.

  • Procedure:

    • Degas 1,4-dioxane with N₂ for 15 mins.

    • Add amine, aryl bromide, base, and ligand.

    • Add Pd catalyst last.[2][4]

    • Stir at 100°C for 16 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography.

Workflow Visualization

Workflow Start Start: 2-Chlorobenzo[h]quinazoline Reagent Add Aniline Derivative (1.2 equiv) Start->Reagent Solvent Solvent: i-PrOH Cat: HCl Reagent->Solvent Heat Reflux (85°C) 4-8 Hours Solvent->Heat Check TLC Check (Hex:EtOAc) Heat->Check Check->Heat Incomplete Workup Cool & Filter (Collect Precipitate) Check->Workup Complete Purify Neutralize & Recrystallize Workup->Purify

Figure 2: Operational workflow for the SNAr synthesis of N-arylbenzo[h]quinazolin-2-amines.

Troubleshooting & Expert Insights

  • Solubility Issues: The benzo[h]quinazoline core is highly lipophilic and planar. If the product crashes out as a gel rather than a solid during the SNAr reaction, add a co-solvent like Ethanol or minimal DMF to keep the impurity profile clean, then induce precipitation with Ether.

  • Regioselectivity: In the synthesis of the 2-chloro intermediate from 2,4-dihydroxy precursors, chlorination occurs at both positions. However, the C4 position is often more reactive. Ensure you are starting from the benzo[h]quinazolin-2(1H)-one (mono-oxo) to avoid 2,4-dichloro mixtures unless 2,4-diamino substitution is desired.

  • Aniline Reactivity:

    • Electron-Donating Groups (OMe, Me): React rapidly (2-4 hours).

    • Electron-Withdrawing Groups (NO₂, CF₃): React slowly. Use Method B (Buchwald) for these substrates or switch solvent to ethoxyethanol (higher boiling point, 135°C).

References

  • Veeraiah, B., et al. "Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines."[3] Beilstein Journal of Organic Chemistry, vol. 20, 2024, pp. 2592–2598.[3] Link

  • Rani, P., et al. "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives." Der Pharma Chemica, vol. 15, no. 6, 2023, pp. 115-118.[1] Link

  • Coniglio, S., et al. "Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 2, 2012, pp. 1125-1129.[5] Link

Sources

antimitotic activity of N-benzyl piperidin 4-one oxime derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated workflow for the synthesis, characterization, and biological evaluation of N-benzyl piperidin-4-one oxime derivatives. These compounds have emerged as potent antimitotic agents, functioning primarily as tubulin polymerization inhibitors targeting the colchicine-binding site. This guide provides step-by-step protocols for the oximation reaction, in vitro cytotoxicity screening (MTT assay), and mechanistic validation via cell cycle analysis. It is designed for medicinal chemists and pharmacologists seeking to optimize piperidone scaffolds for anticancer drug development.

Scientific Background & Pharmacophore Logic

Microtubules are dynamic cytoskeletal components essential for cell division.[1] Agents that disrupt microtubule dynamics—either by stabilizing them (taxanes) or destabilizing them (vinca alkaloids, colchicine)—are cornerstones of chemotherapy.[1]

The N-benzyl piperidin-4-one oxime scaffold combines three critical structural features:

  • Piperidin-4-one Core: Acts as a rigid spacer, orienting substituents in a specific spatial arrangement.

  • N-Benzyl Group: Provides hydrophobic bulk, enhancing affinity for the hydrophobic pockets within the tubulin

    
    -subunit (colchicine site).
    
  • Oxime Moiety (=N-OH): Functions as a bioisostere for the carbonyl group, offering hydrogen bond donor/acceptor capabilities that improve binding affinity and metabolic stability compared to the parent ketone.

Research indicates that these derivatives often induce G2/M phase arrest , leading to apoptosis in cancer cell lines such as HeLa (cervical) and MCF-7 (breast).

Experimental Workflow

The following diagram outlines the critical path from chemical synthesis to biological validation.

G Start Precursor: N-benzyl-2,6-diaryl piperidin-4-one Synth Synthesis: Oximation (NH2OH·HCl, NaOAc) Start->Synth Reflux/EtOH Char QC & Characterization: NMR (1H, 13C), XRD Confirm E-isomer Synth->Char Purification Screen Primary Screen: MTT Assay (IC50 Determination) Char->Screen >98% Purity Mech Mechanism Validation: Flow Cytometry (Cell Cycle Analysis) Screen->Mech Hit Confirmation End Lead Candidate Selection Mech->End

Caption: Integrated workflow for the development of piperidin-4-one oxime antimitotics. Blue/Red nodes indicate critical decision points.

Protocol 1: Chemical Synthesis of Oxime Derivatives

Objective: To convert the ketone functionality of N-benzyl piperidin-4-one into the corresponding oxime (=N-OH).

Reagents:

  • Precursor: 1-Benzyl-2,6-diarylpiperidin-4-one (Synthesized via Mannich condensation).

  • Hydroxylamine hydrochloride (

    
    ).
    
  • Sodium acetate trihydrate (

    
    ).
    
  • Solvent: Absolute Ethanol.

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 0.002 mol of the precursor ketone in 15 mL of ethanol.

  • Activation: Add 0.003 mol of hydroxylamine hydrochloride and 0.003 mol of sodium acetate trihydrate. Note: Sodium acetate buffers the solution, preventing acid-catalyzed side reactions.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Evaporate excess ethanol under reduced pressure (Rotavap).

    • Pour the residue into 50 mL of crushed ice-water.

    • Stir vigorously until a solid precipitate forms.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • QC Check: Verify the disappearance of the carbonyl peak (

    
    ) and appearance of the C=N stretch (
    
    
    
    ) in IR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value of the synthesized oximes against cancer cell lines (e.g., HeLa, MCF-7).

Causality & Logic: These compounds are lipophilic. Standard MTT protocols often fail if the compound precipitates in the aqueous media. This protocol utilizes a pre-solubilization step in DMSO to ensure bioavailability.

Procedure:

  • Seeding: Seed cells (e.g., HeLa) in 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    L DMEM media. Incubate for 24 hours at 37°C/5%
    
    
    .
  • Compound Treatment:

    • Prepare a stock solution of the oxime derivative (10 mM) in DMSO .

    • Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 10, 50, and 100

      
      M.
      
    • Critical Control: Ensure final DMSO concentration is

      
       to avoid solvent toxicity.
      
    • Add 100

      
      L of treatment media to wells (triplicates). Incubate for 48 hours .
      
  • MTT Addition: Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Carefully aspirate the supernatant. Add 100

    
    L of DMSO  to dissolve the purple formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.[2]
    

Representative Data (Hypothetical based on Literature [1]):

Compound IDR-Group (C2, C6)IC50 (HeLa) [

M]
Activity Level
Control N/A>100Inactive
OX-1 Phenyl25.4Moderate
OX-2 4-Chlorophenyl18.2Active
OX-3 4-Isopropylphenyl13.8 Highly Active

Protocol 3: Mechanism Validation (Cell Cycle Analysis)

Objective: Confirm that cytotoxicity is due to antimitotic activity (G2/M arrest) rather than non-specific necrosis.

Procedure:

  • Treatment: Treat cells (in 6-well plates) with the IC50 concentration of the lead oxime for 24 hours. Include a Colchicine positive control.

  • Harvesting: Trypsinize cells, wash with PBS, and centrifuge at 1500 rpm for 5 min.

  • Fixation: Resuspend the pellet in 70% ice-cold ethanol (added dropwise while vortexing). Fix overnight at -20°C.

  • Staining:

    • Wash cells with PBS.

    • Resuspend in 500

      
      L PBS containing Propidium Iodide (PI)  (50 
      
      
      
      g/mL) and RNase A (100
      
      
      g/mL). Note: RNase is essential to prevent PI from staining RNA, ensuring only DNA content is measured.
    • Incubate for 30 min at 37°C in the dark.

  • Flow Cytometry: Analyze DNA content.

    • G0/G1 Phase: 2N DNA content.

    • G2/M Phase: 4N DNA content.

  • Interpretation: A significant increase in the G2/M peak compared to untreated control indicates tubulin inhibition.

Mechanistic Pathway

The following diagram illustrates the validated mechanism of action for N-benzyl piperidin-4-one oximes.

Mechanism Drug N-Benzyl Piperidin-4-one Oxime Derivative Target Target: Tubulin Beta-Subunit (Colchicine Binding Site) Drug->Target Hydrophobic Interaction Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 Disruption of Mitotic Spindle Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint Activation Effect2->Checkpoint Arrest Cell Cycle Arrest (G2/M Phase) Checkpoint->Arrest Death Apoptosis (Cell Death) Arrest->Death

Caption: Signaling cascade triggered by oxime derivatives leading to apoptotic cell death.

References

  • Jeong, Y. J., et al. (2014).[3] "Design, synthesis and cytotoxicity of novel N-benzylpiperidin-4-one oximes on human cervical cancer cells." Journal of Chemical Sciences, 126(3), 861–873.

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019).[4][5] "Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime." Journal of Drug Delivery and Therapeutics, 9(1), 233-236.[4][5]

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of N-[2-(Isopentyloxy)benzyl]-4-methylaniline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during its purification, providing not just solutions but also the underlying chemical principles to empower your experimental decisions.

Section 1: Understanding the Synthetic Context & Potential Impurities

N-[2-(Isopentyloxy)benzyl]-4-methylaniline is typically synthesized via the reductive amination of 2-(isopentyloxy)benzaldehyde with 4-methylaniline.[1][2] The success of any purification strategy hinges on understanding the potential impurities that can arise from this reaction. A flawed purification often results from a misidentification of the contaminants.

The primary reaction involves the formation of an imine intermediate, which is then reduced to the target secondary amine.

Common Impurities Arising from Reductive Amination:

ImpurityStructure DescriptionExpected PolarityChromatographic Behavior (TLC/Column)
Unreacted 2-(isopentyloxy)benzaldehyde Aromatic ring with an aldehyde (-CHO) and an isopentoxy ether group.MediumLess polar than the product amine on silica gel. Will have a higher Rf value.
Unreacted 4-methylaniline p-Toluidine. A primary aromatic amine.HighMore polar than the product. Will have a lower Rf value, may streak on TLC.
Imine Intermediate Formed from the condensation of the aldehyde and aniline.LowTypically the least polar non-hydrocarbon impurity. Will have the highest Rf value.
Over-alkylated Tertiary Amine Product of a second benzylation of the target amine.LowPolarity is similar to or slightly less than the desired product, making it a difficult impurity to separate.[3]
[2-(Isopentyloxy)phenyl]methanol Formed by the reduction of the starting aldehyde.HighThe alcohol group makes it significantly more polar than the product. Will have a very low Rf value.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of N-[2-(Isopentyloxy)benzyl]-4-methylaniline in a practical Q&A format.

Question 1: My crude reaction mixture is a dark, viscous oil. Where do I even begin?

Answer: This is a very common starting point. A dark, oily crude product indicates the presence of multiple components and likely some polymeric by-products. Direct crystallization is rarely successful in this scenario.

Recommended First Step: Initial Analysis & Liquid-Liquid Extraction.

  • TLC Analysis: Before any purification, analyze the crude mixture by Thin Layer Chromatography (TLC). Spot the crude material alongside your starting materials (the aldehyde and the aniline) if they are available. This will give you a visual map of the main components. A typical solvent system to start with is 20-30% Ethyl Acetate in Hexane.

  • Acid-Base Extraction: An acid-base wash is an excellent first-pass purification step to remove non-basic impurities like the unreacted aldehyde and the corresponding alcohol by-product.[4]

    • Protocol:

      • Dissolve the crude oil in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

      • Transfer the solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl) (2-3 times). Your product, being a basic amine, will move into the acidic aqueous layer as the hydrochloride salt.

      • Separate the layers. The organic layer now contains the neutral impurities (unreacted aldehyde, alcohol by-product).

      • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or a saturated NaHCO₃ solution) until the pH is >10. You should see your product precipitating or oiling out.

      • Extract the now free-based amine back into an organic solvent (DCM or Ethyl Acetate) (3 times).

      • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

This procedure will yield a significantly cleaner, albeit still likely impure, product, making subsequent chromatographic purification more effective.

Question 2: My column chromatography is failing to separate my product from a close-running impurity. What's wrong?

Answer: This is a classic challenge, often caused by the over-alkylated tertiary amine by-product, which has a polarity very similar to your desired secondary amine.[3]

Troubleshooting Strategy:

  • Optimize TLC: The key to good column separation is achieving good separation on the TLC plate first. Your goal is a ΔRf (difference in Rf values) of at least 0.15.

    • Solvent System: If a standard Hexane/Ethyl Acetate system isn't working, try adding a small percentage (0.5-1%) of triethylamine (Et₃N) to your mobile phase. This deactivates the acidic sites on the silica gel, often leading to sharper spots and better separation for amines.

    • Alternative Solvents: Explore different solvent systems. A DCM/Methanol gradient can sometimes provide different selectivity compared to Hexane/EtOAc.

  • Refine Column Technique:

    • Dry Loading: If your product is not highly soluble in the mobile phase, consider dry loading. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of your column.

    • Shallow Gradient: Use a very slow, shallow gradient during elution. For example, start with 5% EtOAc/Hexane and increase the EtOAc concentration by only 1-2% every column volume. This can resolve closely running spots.

The following decision tree can guide your troubleshooting process for column chromatography.

G start Poor Separation on Column check_tlc Is TLC separation adequate? (ΔRf > 0.15) start->check_tlc optimize_tlc Optimize TLC Solvent System check_tlc->optimize_tlc No check_technique Review Column Technique check_tlc->check_technique Yes try_modifier Add 0.5% Triethylamine to Hexane/EtOAc system optimize_tlc->try_modifier try_modifier->check_tlc Improved try_new_system Try alternative system (e.g., DCM/Methanol) try_modifier->try_new_system Still poor try_new_system->check_tlc Re-evaluate use_shallow_gradient Use a shallow, slow gradient check_technique->use_shallow_gradient try_dry_load Dry load sample onto silica use_shallow_gradient->try_dry_load Still poor success Successful Separation use_shallow_gradient->success Improved try_dry_load->success Improved consider_prep_hplc Consider Preparative HPLC for difficult separations try_dry_load->consider_prep_hplc Still poor

Caption: Decision tree for troubleshooting poor column separation.

Question 3: I have a solid product after my column, but the purity is still not >99%. Can I recrystallize it?

Answer: Absolutely. Recrystallization is an excellent final polishing step if your product is a solid and has a purity of >90-95%.

Protocol for Recrystallization:

  • Solvent Screening: The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts of your solid in vials with different solvents (e.g., Hexane, Isopropanol, Ethanol, Acetonitrile, Toluene).

    • Heat the vials that show poor solubility at room temperature. A good solvent will fully dissolve the solid upon heating.

    • Allow the promising candidates to cool slowly to room temperature and then in an ice bath. The formation of high-quality crystals indicates a good solvent choice.

  • Procedure:

    • Dissolve your compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.

    • Allow the solution to cool slowly and undisturbed to form large, pure crystals. Rapid cooling often traps impurities.

    • Isolate the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Question 4: My final product is a persistent, pure oil. How can I get it to solidify?

Answer: Many substituted N-benzylanilines have low melting points and can exist as oils or "waxes" at room temperature, even when pure.

Techniques to Induce Crystallization:

  • High Vacuum: Place the oil under a high vacuum for an extended period (12-24 hours). Removing the very last traces of residual solvent is often the key to inducing crystallization.

  • Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Solvent-Antisolvent Method: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM or ether). Slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., hexane or pentane) dropwise until the solution becomes faintly cloudy. Let it stand; crystals may form at the interface.

  • Seeding: If you have ever had a batch crystallize, save a few seed crystals. Adding a tiny seed crystal to a supersaturated solution of the pure oil can induce rapid crystallization.

Section 3: General Purification Workflow

This diagram outlines a standard, logical workflow for purifying the crude product of your reaction.

G crude Crude Reaction Product (Dark Oil) analysis TLC Analysis vs. Starting Materials crude->analysis extraction Acid-Base Extraction (Removes Aldehyde/Alcohol) analysis->extraction column Silica Gel Column Chromatography extraction->column combine Combine Pure Fractions (Verify by TLC) column->combine concentrate Concentrate & Dry Under High Vacuum combine->concentrate final_product Final Product concentrate->final_product recrystallize Optional: Recrystallization (If solid & >95% pure) concentrate->recrystallize if solid characterize Characterize for Purity (NMR, HPLC, MS) final_product->characterize recrystallize->final_product

Caption: Recommended workflow for N-[2-(Isopentyloxy)benzyl]-4-methylaniline purification.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-Benzylideneaniline.
  • ResearchGate. (n.d.). Separation of three aniline substances. Experimental conditions: mobile... [Scientific Diagram].
  • Reddit. (2023). How to purify Benzylamine?. r/OrganicChemistry.
  • Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise.
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • ChemSynthesis. (2025). N-benzyl-4-methylaniline.
  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-methylaniline.
  • Unknown. (n.d.).
  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA).
  • Master Organic Chemistry. (2017).
  • Wikipedia. (n.d.).

Sources

stability issues of N-[2-(Isopentyloxy)benzyl]-4-methylaniline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[2-(Isopentyloxy)benzyl]-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. While specific stability data for N-[2-(Isopentyloxy)benzyl]-4-methylaniline is not extensively documented in publicly available literature, this guide is built upon the foundational chemical principles of secondary aromatic amines and data from structurally related compounds.

Introduction to N-[2-(Isopentyloxy)benzyl]-4-methylaniline Stability

N-[2-(Isopentyloxy)benzyl]-4-methylaniline is a secondary aromatic amine. The stability of such compounds in solution is not absolute and can be influenced by a variety of factors including the solvent system, temperature, light exposure, pH, and the presence of atmospheric oxygen or metal contaminants.[1] Understanding these factors is critical for obtaining reliable and reproducible experimental results.

The core structure, a secondary amine with benzyl and substituted phenyl groups, presents several potential sites for chemical degradation. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, while the benzylic C-N bond can be a point of cleavage.

Frequently Asked Questions (FAQs)

Q1: My solution of N-[2-(Isopentyloxy)benzyl]-4-methylaniline is changing color (e.g., turning yellow or brown). What could be the cause?

A1: Color change is a common indicator of degradation in amine-containing compounds.[2] This is often due to oxidation. The nitrogen atom in the secondary amine is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by:

  • Exposure to Air (Oxygen): Molecular oxygen can directly react with the amine.

  • Presence of Metal Ions: Trace metal contaminants (e.g., iron, copper) can catalyze oxidation reactions.[1][3]

  • Light Exposure: UV or visible light can provide the energy to initiate photo-oxidative degradation pathways.[3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

Q2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after storing my stock solution. What are these?

A2: The appearance of new peaks strongly suggests the formation of degradation products. For a secondary amine like N-[2-(Isopentyloxy)benzyl]-4-methylaniline, potential degradation pathways include:

  • N-Oxidation: Formation of the corresponding N-oxide.

  • C-Oxidation (Ring Hydroxylation): Hydroxylation of the aromatic rings.[4]

  • N-debenzylation or N-dealkylation: Cleavage of the C-N bond to yield 4-methylaniline and 2-(isopentyloxy)benzaldehyde or related products.[4]

  • Dimerization or Polymerization: Complex reactions leading to higher molecular weight impurities.

The identity of these peaks can be investigated using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.[5]

Q3: What is the recommended solvent for dissolving and storing N-[2-(Isopentyloxy)benzyl]-4-methylaniline?

A3: While specific solubility data is limited, based on its structure—a large, predominantly nonpolar molecule—it is expected to be soluble in common organic solvents and have low solubility in water.[6]

  • Recommended Solvents: Aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are generally good choices for initial dissolution. For less polar applications, solvents like dichloromethane (DCM) or ethyl acetate may be suitable.

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can be used, but they can participate in hydrogen bonding and potentially influence reactivity.[7] Chlorinated solvents should be used with care as they can contain acidic impurities that may promote degradation. The use of aqueous solutions, especially without pH control, is generally not recommended for long-term storage due to the potential for hydrolysis and pH-dependent degradation.

Q4: How should I store my stock solutions of N-[2-(Isopentyloxy)benzyl]-4-methylaniline to ensure maximum stability?

A4: To minimize degradation, adhere to the following storage best practices:[8][9]

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to displace oxygen. This is particularly important for long-term storage.

  • Container: Use high-quality, clean glassware. Avoid plastic containers for long-term storage as plasticizers may leach into the solution.

  • Concentration: It is often best to store the compound as a concentrated stock solution in a suitable anhydrous aprotic solvent. Dilutions for experiments should be made fresh.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitate forms in a stored solution. - The solution has become supersaturated due to temperature changes. - The compound is degrading to a less soluble product. - The solvent has evaporated, increasing the concentration.- Gently warm the solution to see if the precipitate redissolves. - Analyze the precipitate and supernatant separately by HPLC or LC-MS to check for degradation. - Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent results in biological assays. - The compound has degraded in the assay medium. - The concentration of the stock solution has changed over time.- Assess the stability of the compound under your specific assay conditions (e.g., in aqueous buffers, in the presence of cells). - Perform a fresh quantification of your stock solution before use. - Prepare fresh dilutions from a solid sample for critical experiments.
Loss of compound over time as measured by HPLC. - Degradation due to oxidation, hydrolysis, or photolysis. - Adsorption to the storage container.- Implement the recommended storage conditions (low temperature, protection from light, inert atmosphere). - Consider using silanized glassware to minimize adsorption. - Re-evaluate the choice of solvent.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

This protocol provides a general method for determining the solubility of N-[2-(Isopentyloxy)benzyl]-4-methylaniline in various solvents.

Materials:

  • N-[2-(Isopentyloxy)benzyl]-4-methylaniline (solid)

  • Selection of solvents (e.g., DMSO, ACN, Methanol, Water)

  • Vortex mixer

  • Small-volume vials

Procedure:

  • Add approximately 1 mg of the compound to a vial.

  • Add the selected solvent in 100 µL increments.

  • After each addition, vortex the vial for 30 seconds.

  • Observe for complete dissolution.

  • Continue adding solvent until the solid is fully dissolved.

  • Record the volume of solvent required to dissolve the compound.

Protocol 2: Short-Term Stability Study Using HPLC

This protocol outlines a basic experiment to assess the stability of N-[2-(Isopentyloxy)benzyl]-4-methylaniline in a chosen solvent under different conditions.

Materials:

  • N-[2-(Isopentyloxy)benzyl]-4-methylaniline

  • Chosen solvent (e.g., HPLC-grade Acetonitrile)

  • HPLC system with UV detector

  • Amber and clear HPLC vials

  • Incubator or oven

  • Refrigerator and freezer

Procedure:

  • Prepare a stock solution of N-[2-(Isopentyloxy)benzyl]-4-methylaniline in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several amber and clear HPLC vials.

  • Time Zero (T=0) Analysis: Immediately analyze one of the aliquots by HPLC to obtain the initial purity profile.

  • Storage Conditions:

    • Store one set of amber and clear vials at room temperature (exposed to ambient light).

    • Store another set of amber vials at 4°C.

    • Store a third set of amber vials at -20°C.

    • For a stress condition, store one amber vial at 40°C.

  • Time Point Analysis: Analyze the samples from each storage condition at regular intervals (e.g., 24 hours, 48 hours, 1 week).

  • Data Analysis: Compare the chromatograms from each time point to the T=0 sample. Calculate the percentage of the parent compound remaining and note the formation of any new peaks.

Visualizing Stability Factors and Workflows

Stability_Factors cluster_compound N-[2-(Isopentyloxy)benzyl]-4-methylaniline in Solution cluster_factors Degradation Factors Compound Stable Compound Degraded Degradation Products Compound->Degraded Degradation Temperature Temperature Temperature->Degraded Light Light Light->Degraded Oxygen Oxygen Oxygen->Degraded pH pH pH->Degraded Solvent Solvent Choice Solvent->Degraded

Caption: Key factors influencing the degradation of N-[2-(Isopentyloxy)benzyl]-4-methylaniline in solution.

Stability_Workflow cluster_conditions Storage Conditions Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) T0 T=0 Analysis (HPLC/LC-MS) Prep->T0 Store Aliquot and Store under Varied Conditions Prep->Store RT_Light Room Temp, Light Store->RT_Light RT_Dark Room Temp, Dark Store->RT_Dark FourC 4°C, Dark Store->FourC NegTwentyC -20°C, Dark Store->NegTwentyC Analysis Analyze at Time Points (e.g., 24h, 48h, 1 week) RT_Light->Analysis RT_Dark->Analysis FourC->Analysis NegTwentyC->Analysis Data Compare Data to T=0 Assess Purity Loss Analysis->Data

Caption: Experimental workflow for assessing the short-term stability of the compound.

References

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • N-benzyl-4-methylaniline | C14H15N | CID 79403. PubChem - NIH. Available at: [Link]

  • Amines (A-Level). ChemistryStudent. Available at: [Link]

  • CAS 5405-15-2 | N-Benzyl-4-methylaniline | MFCD00870620. Hoffman Fine Chemicals. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available at: [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Chemical Properties of 4-Methylbenzylidene-4-methylaniline (CAS 16979-20-7). Cheméo. Available at: [Link]

  • N-benzyl-4-methylaniline - 5405-15-2, C14H15N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • N-Methylaniline. Wikipedia. Available at: [Link]

  • Showing Compound N-Methylaniline (FDB003963). FooDB. Available at: [Link]

  • The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C - PubMed. PubMed. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. PMC. Available at: [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. ResearchGate. Available at: [Link]

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF. ResearchGate. Available at: [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Semantic Scholar. Available at: [Link]

  • Characterization of two novel propachlor degradation pathways in two species of soil bacteria. | Merck. Merck. Available at: [Link]

  • New Insights into the Degradation Path of Deltamethrin. MDPI. Available at: [Link]

  • Degradation Profiling of Pharmaceuticals: A Review. IJNRD. Available at: [Link]

  • Chemical Properties of N-benzyl-n-methyl aniline (CAS 614-30-2). Cheméo. Available at: [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]

  • (PDF) Two pseudo-enantiomeric forms of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxamide and their analgesic properties. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-[2-(Isopentyloxy)benzyl]-4-methylaniline

[1]

Current Status: Operational Topic: Troubleshooting Common Byproducts & Synthetic Methodology Ticket ID: CHEM-SUP-8821[1]

Executive Summary & Reaction Logic

You are likely synthesizing N-[2-(Isopentyloxy)benzyl]-4-methylaniline via Reductive Amination .[1] This pathway involves the condensation of 2-(isopentyloxy)benzaldehyde with 4-methylaniline (p-toluidine) to form an imine (Schiff base), followed by reduction to the secondary amine.[1]

While robust, this reaction competes with three thermodynamic and kinetic sinks:

  • Direct Reduction: The aldehyde reduces to 2-(isopentyloxy)benzyl alcohol before reacting with the amine.[1]

  • Incomplete Reduction: The intermediate Imine remains unreduced.

  • Over-Alkylation: The product reacts again with the aldehyde to form a Tertiary Amine (less common with ortho-substituted aldehydes due to steric hindrance, but possible).[1]

Reaction Pathway & Impurity Map

The following diagram outlines the critical decision points where byproducts are generated.

ReactionPathwayStartStarting Materials:2-(Isopentyloxy)benzaldehyde+ 4-MethylanilineImineIntermediate:Schiff Base (Imine)Start->Imine- H2O(Equilibrium)AlcoholByproduct A:Benzyl Alcohol Deriv.(Sticky Oil)Start->AlcoholDirect Reduction(Reducing agent added too fast)OxidationByproduct C:Azo/Tars(Aniline Oxidation)Start->OxidationAir Exposure(p-Toluidine sensitivity)ProductTarget Product:N-[2-(Isopentyloxy)benzyl]-4-methylanilineImine->Product+ Hydride Source(Reduction)TertiaryByproduct B:Tertiary Amine(Over-alkylation)Product->Tertiary+ Excess Aldehyde(Over-reaction)

Figure 1: Mechanistic pathway highlighting the genesis of common impurities during reductive amination.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My product is a sticky oil that won't crystallize, and NMR shows a large singlet around 4.6-4.7 ppm."

Diagnosis: 2-(Isopentyloxy)benzyl alcohol contamination. This is the most frequent byproduct.[1] It occurs when the reducing agent (e.g., NaBH₄) reduces the aldehyde before it has time to condense with the aniline.[1]

  • The Fix:

    • Switch Reagents: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride (NaBH₄). STAB is less basic and reacts much faster with imines than with aldehydes, allowing for "Direct Reductive Amination" without pre-formation of the imine.

    • Protocol Adjustment: If you must use NaBH₄, you must pre-stir the aldehyde and aniline for 2–4 hours (or reflux with a Dean-Stark trap) to ensure complete imine formation before adding the hydride.[1]

Issue 2: "The product has a persistent yellow/orange color."

Diagnosis: Residual Imine (Schiff Base) or Aniline Oxidation. The imine intermediate is often yellow.[1] If the reduction is incomplete, this color persists.[1] Alternatively, p-toluidine is sensitive to air oxidation, forming colored azo/tarry impurities.[1]

  • The Fix:

    • Check Completion: Run a TLC. The Imine is usually less polar than the amine.[1]

    • Push the Reaction: Add a small excess (0.5 eq) of reducing agent and let it stir longer.[1]

    • Acid Wash: The imine is acid-labile.[1] During workup, a wash with dilute HCl will hydrolyze the imine back to the aldehyde and amine, which can then be separated (though this lowers yield, it purifies the mixture). Note: The target product is basic, so it will also go into the aqueous layer in acid.[1] You must wash the organic layer with acid (removes neutral impurities), then basify the aqueous layer to recover your product.

Issue 3: "I see two spots with very similar Rf values."

Diagnosis: Mono-alkylation (Target) vs. Bi-alkylation (Tertiary Amine). Although the ortho-isopentyloxy group provides steric hindrance, a large excess of aldehyde can force a second benzyl group onto the nitrogen.[1]

  • The Fix:

    • Stoichiometry Control: Ensure a strict 1:1 molar ratio or a slight excess of the aniline (1.1 eq), not the aldehyde. It is easier to remove unreacted aniline (via acid wash or vacuum) than to separate the tertiary amine.[1]

    • Solvent Choice: Use 1,2-Dichloroethane (DCE) .[1][2] It promotes mono-alkylation better than Methanol in STAB-mediated reactions.[1]

Diagnostic Data: Identifying Impurities

Use this table to interpret your crude NMR data. Chemical shifts (

CompoundKey Feature (¹H NMR)Chemical Shift (

)
Multiplicity
Target Product Benzylic

4.30 ppm Singlet (broad if NH is exchanging)
Impurity A (Alcohol) Benzylic

4.70 ppm Singlet (sharp)
Impurity B (Imine) Imine

8.40 - 8.60 ppm Singlet
Impurity C (Tertiary) Benzylic

~3.60 - 3.80 ppm Singlet (Upfield shift due to symmetry/shielding)
Isopentyl Group Terminal

0.95 ppm Doublet (Present in ALL species)

Recommended Protocol: The "Abdel-Magid" Method

This protocol uses Sodium Triacetoxyborohydride (STAB), widely regarded as the most reliable method for minimizing the alcohol byproduct [1].[1]

Materials
  • 2-(Isopentyloxy)benzaldehyde (1.0 equiv)[1]

  • 4-Methylaniline (1.05 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv) - Catalyst[1]

  • 1,2-Dichloroethane (DCE) - Solvent (Anhydrous)[1]

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • In a dry flask under Nitrogen/Argon, dissolve 2-(Isopentyloxy)benzaldehyde (1.0 eq) and 4-Methylaniline (1.05 eq) in DCE (concentration ~0.2 M).

    • Add Acetic Acid (1.0 eq).[1]

    • Critical Step: Stir at room temperature for 30–60 minutes. This allows the equilibrium to favor the imine/iminium species before the reducing agent is introduced.[1]

  • Reduction:

    • Add STAB (1.4 eq) in one portion.

    • Observation: Gas evolution (

      
      ) may occur; ensure the system is vented through a bubbler.[1]
      
    • Stir at room temperature for 12–24 hours.

  • Validation (Self-Check):

    • TLC Check: Spot the reaction mixture against the starting aldehyde.[1] The aldehyde spot (usually high Rf) should be gone.[1] If the aldehyde persists but no imine is visible, add 0.5 eq more STAB.[1]

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO₃ (Sodium Bicarbonate).[1] Stir for 15 minutes to neutralize the acetic acid and destroy excess hydride.

    • Extract with DCM (x3).[1]

    • Wash combined organics with Brine.[1]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • If the "Sticky Oil" issue persists (due to the lipophilic isopentyl chain), convert the free base to the HCl salt .[1]

    • Dissolve crude oil in minimal Ethanol/Ether, add 2M HCl in Ether.[1] The hydrochloride salt of the target amine often crystallizes readily, leaving non-basic impurities (like the alcohol) in the mother liquor.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [1]

  • Baxter, E. W., & Reitz, A. B. (2002).[1] Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[1][4][8] Organic Reactions, 59, 1-714.[1] [1]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1][5] The Journal of Organic Chemistry, 55(8), 2552–2554. [1]

Technical Support Center: Optimizing N-Benzylation of 4-Methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing reaction conditions for the N-benzylation of 4-methylaniline, presented in a question-and-answer format for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the N-benzylation of 4-methylaniline (also known as p-toluidine) to produce N-benzyl-4-methylaniline.[1][2][3] This document provides practical, field-tested advice to help you navigate common challenges, optimize reaction conditions, and achieve high-yield, high-purity synthesis.

Overview of Synthetic Strategies

The N-benzylation of 4-methylaniline is a cornerstone reaction in organic synthesis, yielding a valuable intermediate for pharmaceuticals and materials science.[4] There are three primary pathways to achieve this transformation, each with distinct advantages and challenges.

  • Direct N-Alkylation: A classic Sₙ2 substitution using a benzyl halide (e.g., benzyl chloride or bromide) and a base.[4]

  • Reductive Amination: A two-step, one-pot reaction involving the condensation of 4-methylaniline with benzaldehyde to form an imine, which is subsequently reduced.[4]

  • Catalytic N-Alkylation (Borrowing Hydrogen): A modern, greener approach using benzyl alcohol as the alkylating agent with a transition metal catalyst.[4][5]

G cluster_start Starting Materials cluster_methods Synthetic Pathways cluster_end Product A 4-Methylaniline M1 Direct Alkylation (SN2) A->M1 M2 Reductive Amination A->M2 M3 Catalytic Alkylation (Borrowing Hydrogen) A->M3 B Benzyl Halide B->M1 C Benzaldehyde C->M2 D Benzyl Alcohol D->M3 P N-Benzyl-4-methylaniline M1->P + HX + Base-HX M2->P + H₂O M3->P + H₂O caption Figure 1. Primary synthetic routes for N-benzylation.

Figure 1. Primary synthetic routes for N-benzylation.

Troubleshooting Guide

This section addresses the most common issues encountered during the N-benzylation of 4-methylaniline.

Issue 1: Low or No Conversion of Starting Material

You've set up the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted 4-methylaniline.

Probable Causes & Recommended Solutions

  • Insufficient or Inappropriate Base (for Direct Alkylation): The Sₙ2 reaction with a benzyl halide generates one equivalent of acid (HCl or HBr), which will protonate the amine starting material, rendering it non-nucleophilic. A base is required to neutralize this acid.[6]

    • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, NaHCO₃, TEA, DIPEA) to scavenge the generated acid. For less reactive systems, using a stronger base or increasing the stoichiometry may be necessary.[6] Mild bases like sodium bicarbonate are often preferred to minimize side reactions.[7]

  • Poor Reagent Quality: Benzyl halides can degrade over time, and the activity of catalysts or reducing agents can diminish with improper storage.

    • Solution: Use freshly distilled benzyl chloride or bromide.[7] Verify the quality and activity of your catalyst (for catalytic methods) or reducing agent (for reductive amination).

  • Incorrect Temperature: Many N-alkylation reactions require heat to proceed at a practical rate.[6]

    • Solution: Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) while monitoring the reaction progress.[4][6] For catalytic methods using benzyl alcohol, temperatures around 120-150 °C are often required.[5][8]

  • Inappropriate Solvent: The solvent choice is critical for dissolving reagents and facilitating the desired mechanism.

    • Solution: For direct Sₙ2 alkylation, polar aprotic solvents like DMF, acetonitrile (ACN), or DMSO are generally effective as they facilitate the substitution reaction.[6] Ensure your starting materials and base are sufficiently soluble in the chosen solvent.

G Start Low Conversion Issue Check_Base Is the base appropriate and sufficient? (≥1 eq.) Start->Check_Base Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Fix_Base Action: Use stronger base or increase stoichiometry. Check_Base->Fix_Base No Check_Solvent Are reagents soluble in the chosen solvent? Check_Temp->Check_Solvent Yes Fix_Temp Action: Increase temperature incrementally and monitor. Check_Temp->Fix_Temp No Check_Reagents Are reagents fresh and active? Check_Solvent->Check_Reagents Yes Fix_Solvent Action: Switch to a more suitable solvent (e.g., DMF). Check_Solvent->Fix_Solvent No Fix_Reagents Action: Use fresh/purified reagents. Check_Reagents->Fix_Reagents No Success Problem Resolved Check_Reagents->Success Yes Fix_Base->Success Fix_Temp->Success Fix_Solvent->Success Fix_Reagents->Success caption Figure 2. Troubleshooting workflow for low conversion.

Figure 2. Troubleshooting workflow for low conversion.
Issue 2: Significant Over-alkylation (Formation of N,N-dibenzyl-4-methylaniline)

This is the most common side reaction in direct amine alkylations. The N-benzyl-4-methylaniline product is often more nucleophilic than the starting 4-methylaniline, leading to a second benzylation to form a tertiary amine.[9][10]

Probable Causes & Recommended Solutions

  • High Reactivity of Product: The electron-donating effect of the first benzyl group increases the nucleophilicity of the nitrogen atom, making the second alkylation kinetically favorable.[10]

    • Solution 1: Adjust Stoichiometry: Use a large excess of 4-methylaniline relative to the benzylating agent (e.g., 3-4 equivalents of amine).[7][9] This statistically favors the reaction of the benzylating agent with the more abundant primary amine.

    • Solution 2: Slow Addition: Add the benzylating agent dropwise or via syringe pump over an extended period (e.g., 1.5-2 hours).[7] This keeps the concentration of the alkylating agent low, minimizing its reaction with the newly formed secondary amine product.

    • Solution 3: Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can help control the rate of the undesired second alkylation.[9]

  • Alternative Synthetic Route: Direct alkylation is inherently prone to this issue.

    • Solution: Switch to reductive amination. This method is more controlled and generally avoids over-alkylation because the imine intermediate is reduced as it is formed, preventing further reaction.[4][9]

G p_amine Primary Amine (4-methylaniline) Less Nucleophilic s_amine Secondary Amine (Product) More Nucleophilic p_amine->s_amine k1 (Desired) t_amine Tertiary Amine (Over-alkylation) Undesired s_amine->t_amine k2 (Undesired) k2 > k1 benzyl_halide Benzyl Halide caption Figure 3. The kinetic problem of over-alkylation.

Figure 3. The kinetic problem of over-alkylation.
Issue 3: Difficult Product Purification

The crude product is a complex mixture, and the desired N-benzyl-4-methylaniline is difficult to isolate by column chromatography or crystallization.

Probable Causes & Recommended Solutions

  • Residual Basic/Acidic Impurities: Unreacted 4-methylaniline (basic) and the product itself are basic, while byproducts could be neutral or acidic.

    • Solution: Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to extract all basic components (starting amine and product) into the aqueous layer, leaving neutral impurities behind.[9] Then, basify the aqueous layer (e.g., with NaOH to pH > 12) and extract the purified amines back into an organic solvent.[9]

  • Product Streaking on Silica Gel: Basic amines can interact strongly with the acidic silica gel, leading to poor separation (tailing/streaking) during column chromatography.

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system (e.g., hexane/ethyl acetate). This deactivates the acidic sites on the silica, improving peak shape.

    • Solution 2: Use a different stationary phase, such as basic alumina, which is more suitable for purifying amines.

Frequently Asked Questions (FAQs)

Q1: Which benzylation method is best for my application?

A1: The "best" method depends on your priorities, including scale, cost, safety, and green chemistry considerations.

MethodBenzylating AgentTypical ConditionsProsCons
Direct Alkylation Benzyl Chloride/BromideBase (K₂CO₃, NaHCO₃), Solvent (DMF, ACN), 60-95°C[4][6][7]Simple, well-established, inexpensive reagents.Prone to over-alkylation, uses hazardous alkyl halides, generates salt waste.[7][10]
Reductive Amination BenzaldehydeReducing agent (NaBH₄, H₂-Pd/C), Solvent (MeOH, EtOH)[4][11]High selectivity for mono-alkylation, milder conditions, avoids alkyl halides.[9]Requires a reducing agent, may require a two-step (one-pot) process.
Catalytic Alkylation Benzyl AlcoholCatalyst (Ru, Ir, Pd), Base (tBuOK), High Temp (120-150°C)[5][8]High atom economy, "green" (water is the only byproduct), uses less toxic alcohol.[5][8]Requires expensive metal catalyst, high temperatures, catalyst may need to be screened.

Q2: Can I run the reaction without a solvent?

A2: In some cases, yes. Solvent-free synthesis is a key principle of green chemistry.[12] For example, the condensation of an aniline with an aldehyde to form the imine intermediate for reductive amination can sometimes be performed neat.[12][13] However, for direct alkylation with benzyl halides, a solvent is typically required to manage reaction temperature and ensure proper mixing.

Q3: My reaction with benzyl alcohol is not working. What is the mechanism?

A3: N-alkylation with benzyl alcohol proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[5] The metal catalyst first dehydrogenates the benzyl alcohol in situ to form benzaldehyde. The benzaldehyde then condenses with 4-methylaniline to form an imine. Finally, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-benzyl-4-methylaniline product.[5][14] Failure can be due to an inactive catalyst, insufficient temperature, or catalyst poisoning.

Q4: How do I effectively monitor the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate) and visualize with a UV lamp. You should see the spot for 4-methylaniline (starting material) disappear as a new, less polar spot for N-benzyl-4-methylaniline (product) appears. It is also crucial to co-spot your starting material to confirm its identity. For more quantitative analysis, LC-MS is ideal.[6]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Chloride

(Adapted from Organic Syntheses, 1928, 8, 38)[7]

  • To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-methylaniline (4.0 eq.), sodium bicarbonate (1.25 eq.), and water.

  • Heat the mixture to 90-95 °C with vigorous stirring.

  • Slowly add benzyl chloride (1.0 eq.) dropwise over 1.5-2 hours, maintaining the temperature.

  • After the addition is complete, continue stirring at 90-95 °C for an additional 2-4 hours. Monitor reaction completion by TLC.

  • Cool the mixture to room temperature. Separate the organic and aqueous layers.

  • Wash the organic layer with a saturated salt solution.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess 4-methylaniline by vacuum distillation.

  • The product, N-benzyl-4-methylaniline, can then be distilled under reduced pressure or purified by column chromatography.

Protocol 2: Reductive Amination with Benzaldehyde

(General procedure based on established methods)[4][11]

  • In a round-bottom flask, dissolve 4-methylaniline (1.0 eq.) and benzaldehyde (1.0 eq.) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The formation of the imine, N-benzylidene-4-methylaniline, can be monitored by TLC.[13][15]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC indicates the full consumption of the imine.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify as needed.

References

  • BenchChem. (2025). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride. BenchChem.
  • BenchChem. (2025). Technical Support Center: Amine Alkylation for Polyamine Synthesis. BenchChem.
  • Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • Bidal, Y. D., et al. (2015). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Willson, F. G., & Wheeler, T. S. (1928). Benzylaniline. Organic Syntheses, 8, 38. DOI: 10.15227/orgsyn.008.0038. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. BenchChem.
  • Özçelik, F., & Dinçer, M. (2017). N-alkylation of anilines with benzyl alcohols. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Improving the reaction conditions for the N-benzylation of indoles. BenchChem.
  • Anonymous. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. Organic Chemistry Portal. Available at: [Link]

  • Russell, C. C., et al. (2017). Flow reductive amination to afford N-benzylaniline 16. ResearchGate. Available at: [Link]

  • Mehesch, H., et al. (1996). Preparation of arylbenzylamines. Google Patents. (US5536877A).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Methylbenzylidene-4-methylaniline. BenchChem.
  • Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Available at: [Link]

  • Trautwein, H., et al. (1969). Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chen, C., et al. (2018). Methylation of amines using formic acid via simple inorganic base catalysis. Organic & Biomolecular Chemistry, 16(10), 1696-1700. Available at: [Link]

  • Staff. (n.d.). Reduction and Benzylation by Means of Benzyl Alcohol. 11. N-Benzylation. The Preparation of Secondary Aromatic Benzylamines. Sciencemadness.org. Available at: [Link]

  • Reddit User discussion. (2016). Help with N-Alkylation gone wrong. r/chemistry on Reddit. Available at: [Link]

  • Cocolo, I., et al. (1990). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. Available at: [Link]

  • Kumar, A., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-methylaniline. PubChem. Available at: [Link]

  • ACS Green Chemistry Institute. (2026). N-alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]

  • BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. BenchChem.
  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2009). Solvent-free synthesis of N-benzylidene-4-methoxyaniline. ResearchGate. Available at: [Link]

  • The Hive. (2004). reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. Available at: [Link]

  • Dherange, B. D., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]

  • Pini, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36567-36571. Available at: [Link]

  • Li, H., et al. (2004). N-benzylation of phthalimide with benzyl chloride in different ionic liquids. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzylidene-4-methylaniline. PubChem. Available at: [Link]

  • Chen, Y., et al. (2020). Initial considerations and optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Dey, R., et al. (2025). Proposed mechanism for the N-benzylation of aniline. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing n-methylaniline. Google Patents. (RU2270187C2).
  • Obregón, A., et al. (2021). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. ResearchGate. Available at: [Link]

  • Schwarz, K. J., et al. (2018). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: N-[2-(Isopentyloxy)benzyl]-4-methylaniline Crystallization

[1]

Status: Active Ticket ID: CRYS-ISO-4M Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering difficulties crystallizing N-[2-(Isopentyloxy)benzyl]-4-methylaniline due to the competing effects of its lipophilic isopentyl tail and the secondary amine core.[1] This molecule belongs to a class of "greasy" secondary amines often synthesized via reductive amination.

The Core Problem: The 2-isopentyloxy group introduces significant rotational freedom (entropy), drastically lowering the melting point and increasing the tendency for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

This guide provides a root-cause analysis and three validated protocols to force nucleation.

Part 1: Diagnostic & Troubleshooting (FAQ)

Q1: My product comes out as a yellow/orange oil at the bottom of the flask. Cooling it further just makes the oil more viscous. Why?

Diagnosis: You are experiencing Oiling Out (LLPS). This occurs when the metastable zone width (MSZW) is traversed, but the system enters a region where a "solute-rich liquid" is thermodynamically more stable than the solid crystal phase.

The Mechanism:

  • Lipophilicity: The isopentyl chain makes the molecule hydrophobic. If you are using a water-miscible solvent (like MeOH/Water), the water forces the hydrophobic tails to aggregate into droplets before they can align into a lattice.

  • Impurity Depression: Residual p-toluidine or aldehyde from the synthesis acts as a solvent, depressing the melting point below your operating temperature.

Immediate Fix:

  • Stop cooling. Re-heat the mixture until the oil redissolves.

  • Add "Good" Solvent: Add a small amount (5-10% v/v) of the solvent that dissolves your compound (e.g., Ethanol or Ethyl Acetate) to shift the phase diagram out of the "oiling" region.

  • Seed: You must seed the solution while it is in the single-phase region (clear solution), not after the oil has formed.

Q2: I see crystals, but they are "mushy" or embedded in a gum.

Diagnosis: Impurity Occlusion.[2] The secondary amine product is likely contaminated with unreacted 2-(isopentyloxy)benzaldehyde or 4-methylaniline .[1] These impurities adsorb onto the growing crystal faces, inhibiting growth and causing "bunching" or amorphous inclusions.

Immediate Fix: Perform a Chemical Wash before attempting crystallization again. (See Protocol A).

Q3: The free base simply won't solidify. It's a permanent oil.

Diagnosis: Low Melting Point Intrinsic Property. The free base of this molecule may have a melting point near or below room temperature due to the flexible ether tail.

Immediate Fix: Abandon the free base. Convert to the Hydrochloride (HCl) or Oxalate salt. Salts introduce ionic bonding to the lattice, typically raising the melting point by 50–100°C. (See Protocol C).

Part 2: Visualizing the Failure Mode

The following decision tree illustrates the logic flow for troubleshooting the crystallization process.

TroubleshootingStartSTART: Reaction CompleteCrudeIsolate Crude OilStart->CrudeCheckMPCheck Purity (TLC/HPLC)Crude->CheckMPImpure>5% ImpuritiesCheckMP->ImpureDirtyPure<5% ImpuritiesCheckMP->PureCleanChemWashProtocol A: Acid/Base Wash(Remove Toluidine/Aldehyde)Impure->ChemWashCrystAttemptAttempt Crystallization(Solvent: EtOH or Heptane)Pure->CrystAttemptChemWash->PureOutcomeOutcome?CrystAttempt->OutcomeOilingOiling Out (LLPS)Outcome->OilingLiquid DropsSolidCrystalline SolidOutcome->SolidSuccessFixOilProtocol B: Temp Cycling& SeedingOiling->FixOilFixOil->OutcomeRetrySaltFormProtocol C: Salt Formation(HCl/Oxalate)FixOil->SaltFormFails Twice

Figure 1: Troubleshooting logic flow for N-[2-(Isopentyloxy)benzyl]-4-methylaniline isolation.

Part 3: Experimental Protocols

Protocol A: Pre-Crystallization Chemical Wash (Crucial)

Use this if your crude material is dark or contains unreacted starting materials.

Rationale: Crystallization is a purification technique, but it fails if impurity levels exceed ~10%. You must remove the unreacted amine (p-toluidine) and aldehyde.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL/g).

  • Aldehyde Removal: Wash organic layer with 10% Sodium Bisulfite (NaHSO₃) solution (2x).

    • Mechanism:[1][2][3] Bisulfite forms a water-soluble adduct with unreacted 2-(isopentyloxy)benzaldehyde.[1]

  • Amine Removal: Wash organic layer with 1M HCl (carefully—watch for precipitation).

    • Warning: Your product is also an amine. However, p-toluidine is more basic and less lipophilic.[1] A quick wash at pH 4–5 can sometimes selectively remove the smaller amine, but this is risky.

    • Better Alternative: Use distillation (Kugelrohr) to remove residual p-toluidine if boiling point differences allow, OR proceed to Protocol C (Salt Formation) which fractionates based on lattice energy.[1]

  • Drying: Dry over MgSO₄, filter, and concentrate to a defined oil.

Protocol B: Controlled Crystallization (Anti-Oiling)

Use this for the free base if it is >95% pure.

ParameterSpecification
Solvent System Heptane / Ethyl Acetate (Start with 10:1 ratio)
Concentration 1g solute per 5–7 mL solvent
Temperature 50°C (Dissolution)

0°C (Final)

Step-by-Step:

  • Dissolve the oil in minimal Ethyl Acetate at 40–50°C.

  • Add Heptane dropwise until the solution turns slightly cloudy (the "cloud point").

  • Add just enough Ethyl Acetate to make it clear again.

  • SEEDING (Critical): Add a tiny crystal of pure product (or scratch the glass) at 35°C.

  • Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature over 4 hours.

    • Note: If oil droplets appear, heat back up until clear, add 5% more Ethyl Acetate, and cool slower.

  • Cool to 0°C only after a crystal bed has formed.

Protocol C: The "Nuclear Option" – Salt Formation

Use this if the free base remains an oil.[4] This is the industry standard for lipophilic amines.

Rationale: Converting the amine to a salt (HCl) creates strong ionic interactions, overriding the van der Waals forces of the greasy isopentyl chain.

Materials:

  • Solvent: Diethyl Ether or MTBE (anhydrous).

  • Reagent: 2M HCl in Ether (or 4M HCl in Dioxane).

Procedure:

  • Dissolve 1g of crude amine in 10 mL Diethyl Ether (or MTBE).

  • Cool to 0°C in an ice bath.

  • Dropwise add HCl in Ether (1.1 equivalents).

  • Observation: A white precipitate should form immediately.

    • If it oils out:[1][2][4][5][6] The salt is hygroscopic or the solvent is too polar. Switch solvent to Anhydrous Ethanol , add HCl, then dilute with Diethyl Ether to force precipitation.

  • Filter the solid under nitrogen (to prevent moisture absorption).

  • Recrystallize the salt from Isopropanol/Heptane .

Part 4: Solvent Selection Data

Use this table to select the correct solvent based on the dielectric constant (

SolventDielectric (

)
Solubility of Free BaseOiling RiskRecommendation
Water 80InsolubleHigh Avoid (Causes LLPS)
Methanol 33HighMediumGood for salt formation
Ethanol 24HighMediumUse as "Good Solvent"
Ethyl Acetate 6HighLowBest for Free Base
Heptane/Hexane 2ModerateLowUse as "Anti-Solvent"
Toluene 2.4HighLowGood for scale-up

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1] (Standard text for MSZW and oiling out thermodynamics).

  • Mullin, J. W. (2001). Crystallization (4th ed.). Elsevier. Link

  • Veverka, M., et al. (2013). "Oiling out" phenomena in crystallization of pharmaceutical compounds.[7][8] Chemical Papers, 67(1). (Mechanistic insight into LLPS).

  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients.[4][7][8] Organic Process Research & Development, 4(5), 372–383. Link

  • BenchChem Technical Support. (2025). Purification of Secondary Alkyl Amines. (General protocols for amine salt formation). Link

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis of secondary amines involves reagents that may be toxic or corrosive. Always consult the SDS for N-benzyl-4-methylaniline derivatives before handling.

Technical Support Center: Scaling Up N-[2-(Isopentyloxy)benzyl]-4-methylaniline Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of N-[2-(Isopentyloxy)benzyl]-4-methylaniline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges encountered during the production of this key intermediate, moving from bench-scale validation to larger-scale manufacturing. Our focus is on robust, repeatable, and scalable chemistry.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most reliable and widely adopted method for synthesizing N-benzylaniline derivatives is through reductive amination .[1][2] This process involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is subsequently reduced to the target secondary amine in the same pot. For the synthesis of N-[2-(Isopentyloxy)benzyl]-4-methylaniline, the key starting materials are 2-(Isopentyloxy)benzaldehyde and 4-methylaniline (p-toluidine).

The overall transformation is as follows:

The causality of this two-step, one-pot process is critical for success. The first step, imine formation, is a reversible condensation reaction that produces water as a byproduct. The second step involves the irreversible reduction of the C=N double bond of the imine using a hydride-based reducing agent.

G Reactants 2-(Isopentyloxy)benzaldehyde + 4-Methylaniline Imine Schiff Base (Imine) Intermediate Reactants->Imine Step 1: Condensation (Reversible) Product N-[2-(Isopentyloxy)benzyl] -4-methylaniline Imine->Product Step 2: Reduction (Irreversible) H2O Water (byproduct) Imine->H2O Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Imine

Caption: General workflow for the synthesis of N-benzyl aniline derivatives.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis and scale-up in a direct question-and-answer format.

Topic A: Low Reaction Yield & Poor Conversion

Q1: My reaction has stalled. TLC and LC-MS analysis show significant amounts of unreacted 2-(isopentyloxy)benzaldehyde and 4-methylaniline, with very little imine or product formation. What is the likely cause?

A: This points to an issue with the initial imine formation (Step 1). This is an equilibrium-limited condensation reaction. To drive it forward, you must effectively remove the water byproduct.

  • Causality: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium towards the formation of the imine. At a small scale, this might not be a major issue, but during scale-up, the concentration of water can significantly inhibit the reaction.

  • Troubleshooting Steps:

    • Add a Dehydrating Agent: Incorporate 4 Å molecular sieves into the reaction mixture.[3] They will sequester water as it forms, preventing the reverse reaction.

    • Azeotropic Removal: If your solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to physically remove the water as it is generated. This is a highly effective method for larger-scale reactions.

    • Check pH: The formation of the imine is acid-catalyzed. A small amount of a weak acid like acetic acid can significantly accelerate the reaction. However, strongly acidic conditions can protonate the amine starting material, rendering it non-nucleophilic. Monitor the pH to ensure it is mildly acidic (pH 4-5).[4]

Q2: Imine formation appears complete by TLC, but the final product yield is low, and I'm left with a large amount of the imine intermediate. How can I improve the reduction step?

A: This is a classic problem of incomplete reduction (Step 2). The issue lies with your reducing agent's activity, stoichiometry, or the reaction conditions.

  • Causality: The hydride reducing agent must be reactive enough to reduce the imine C=N bond but not so reactive that it reduces the starting aldehyde or decomposes prematurely.

  • Troubleshooting Steps:

    • Reagent Choice: If you are using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), it may be too slow or unreactive for your specific substrate.[4] Consider switching to sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is particularly effective as it is less sensitive to moisture and pH than other borohydrides, making it ideal for one-pot reductive aminations.[2]

    • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. A common starting point is 1.2-1.5 equivalents relative to the limiting reagent. If the reaction is still incomplete, a small excess may have been quenched by trace water or acidic conditions.

    • Temperature and Addition: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating (40-50°C) may improve the rate. However, be cautious, as this can also increase side reactions. For scale-up, the addition of the reducing agent may be exothermic; control the addition rate to maintain the target temperature.

    • Monitor to Completion: Do not rely on a fixed reaction time. Monitor the disappearance of the imine intermediate by TLC or LC-MS before beginning the work-up.[5]

Q3: My main impurity is 2-(isopentyloxy)benzyl alcohol. Why is this forming and how can I prevent it?

A: The formation of the corresponding benzyl alcohol indicates that your reducing agent is reducing the starting aldehyde faster than, or in competition with, the imine intermediate.

  • Causality: This is a selectivity issue. Sodium borohydride (NaBH₄), for instance, can readily reduce aldehydes, especially under neutral or acidic conditions.[2] The goal is to use a reagent that selectively reduces the protonated iminium ion, which is more electrophilic than the aldehyde carbonyl.

  • Troubleshooting Steps:

    • Switch to a More Selective Reagent: This is the most effective solution. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice to avoid this side reaction. Its reduced reactivity prevents significant reduction of the aldehyde while efficiently reducing the imine as it forms.[2]

    • Control Reaction Sequence: If you must use a less selective reagent like NaBH₄, consider a two-step process. First, ensure imine formation is complete by monitoring via TLC. Only then, add the NaBH₄. This minimizes the time the aldehyde and reducing agent are present together.[5]

Topic B: Impurity Profile & Purification Challenges

Q1: I have a persistent side-product with a higher molecular weight than my target compound. What could it be?

A: This is likely the result of over-alkylation, where the desired secondary amine product reacts with another molecule of the aldehyde and is subsequently reduced, forming a tertiary amine (dibenzylaniline).[6][7]

  • Causality: The product, N-[2-(Isopentyloxy)benzyl]-4-methylaniline, is itself a secondary amine and can therefore compete with the starting 4-methylaniline as a nucleophile.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine (4-methylaniline) relative to the aldehyde. This will statistically favor the formation of the desired secondary amine.

    • Slow Aldehyde Addition: On a larger scale, add the aldehyde slowly to a solution of the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance for the secondary amine product to react with it.

Q2: How can I effectively remove unreacted starting materials, especially the excess 4-methylaniline, during work-up without chromatography?

A: An acidic wash (acid-base extraction) is a highly effective, scalable purification technique for separating basic amine products from neutral or acidic impurities.

  • Causality: Your product and the unreacted 4-methylaniline are basic. They can be protonated by an acid to form water-soluble ammonium salts. Neutral impurities, like the starting aldehyde or the benzyl alcohol byproduct, will remain in the organic layer.

  • Troubleshooting Steps: See Protocol 2 for a detailed, step-by-step procedure. The key is to dissolve the crude mixture in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute aqueous acid like 1M HCl. The basic amines will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to deprotonate the amines, which can then be re-extracted into an organic solvent.

Q3: Column chromatography is not a viable purification method for my target scale. What are the alternatives?

A: For large-scale production, avoiding chromatography is a primary goal.[2] The focus should be on running the reaction as cleanly as possible to allow for simpler purification methods.

  • Crystallization: If your product is a solid at room temperature, crystallization is an excellent and highly scalable purification method. Experiment with various solvent/anti-solvent systems (e.g., heptane/ethyl acetate, ethanol/water) to find conditions that allow your product to crystallize while impurities remain in the mother liquor.

  • Distillation: N-benzylanilines can often be purified by vacuum distillation.[6] This is effective for removing non-volatile impurities. Check the boiling point of your product under vacuum to assess feasibility.

  • Acid-Base Extraction: As mentioned above, this is a powerful technique for removing non-basic impurities and should be your first purification step after the reaction work-up.

Topic C: Scale-Up Specific Considerations

Q1: The reaction worked perfectly at a 1g scale but is sluggish, incomplete, and gives more byproducts at a 100g scale. What factors should I investigate?

A: This is a common scale-up challenge and is almost always related to mass and heat transfer limitations.[8]

  • Causality: What happens instantly in a 25 mL flask can take minutes or hours in a 5 L reactor. Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Poor heat dissipation from exothermic steps (like quenching or reagent addition) can cause the temperature to rise uncontrollably, degrading materials and promoting impurity formation.

  • Troubleshooting Steps:

    • Mixing Efficiency: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical anchor or pitched-blade turbine) that provides good agitation throughout the entire volume. Baffles in the reactor are crucial to prevent vortexing and ensure turbulent mixing.

    • Controlled Addition Rates: Never dump reagents in all at once at a large scale. Use an addition funnel or a metering pump to add reagents like the reducing agent or quenching solution at a controlled rate, allowing the reactor's cooling system to manage any exotherm.

    • Temperature Monitoring: Use a temperature probe to monitor the internal reaction temperature continuously. Do not rely on the temperature of the external heating/cooling bath.

G box_node box_node final_node final_node start Low Yield or Incomplete Reaction check_imine Imine Intermediate Observed by TLC/LCMS? start->check_imine check_sm Starting Materials Consumed? check_imine->check_sm Yes action_h2o Action: - Add 4Å sieves - Use Dean-Stark - Check pH (4-5) check_imine->action_h2o No check_reduction Imine Consumed After Reduction? check_sm->check_reduction Yes action_aldehyde_red Side Reaction: Aldehyde Reduction Action: - Use NaBH(OAc)₃ - Two-step protocol check_sm->action_aldehyde_red No action_reductant Action: - Increase reductant (1.5 eq) - Switch to NaBH(OAc)₃ - Gentle heating (40°C) check_reduction->action_reductant No success Proceed to Workup check_reduction->success Yes

Caption: Troubleshooting workflow for low yield in reductive amination.

Section 3: Recommended Protocols

Protocol 1: Lab-Scale Synthesis (1-5 g) via One-Pot Reductive Amination

This protocol is a robust starting point for lab-scale synthesis and is designed to minimize common side reactions.

Materials:

  • 2-(Isopentyloxy)benzaldehyde

  • 4-Methylaniline (p-toluidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-(isopentyloxy)benzaldehyde (1.0 eq) and 4-methylaniline (1.1 eq).

  • Add anhydrous DCM (approx. 0.1 M concentration relative to the aldehyde).

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq). The reaction may become slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 10% ethyl acetate in hexanes) until the imine spot has been completely consumed (typically 4-12 hours).[9]

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.[10]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil/solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-[2-(Isopentyloxy)benzyl]-4-methylaniline.[10]

Protocol 2: Scale-Up Purification via Acid-Base Extraction

This protocol is designed to purify the crude product from the above reaction at scale, avoiding chromatography.

Procedure:

  • Dissolve the crude product from the reaction work-up in a suitable organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) (approx. 10 volumes).

  • Transfer the solution to a separatory funnel or jacketed reactor.

  • Extract the organic solution three times with 1M aqueous HCl (3 x 5 volumes). The amine product and unreacted 4-methylaniline will move into the aqueous layer as hydrochloride salts.

  • Combine the acidic aqueous layers. The organic layer containing neutral impurities (unreacted aldehyde, benzyl alcohol byproduct) can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly add 50% w/w aqueous NaOH to basify the solution to pH > 12. The amine product will precipitate or form an oil.

  • Extract the now basic aqueous layer three times with fresh EtOAc or MTBE (3 x 5 volumes).

  • Combine the organic layers, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product. This process should effectively remove most non-basic impurities.

Section 4: Data & Visualization

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentChemical FormulaProsConsScale-Up Considerations
Sodium Borohydride NaBH₄Inexpensive, readily available.Can reduce aldehydes/ketones; sensitive to pH and water.[2]Requires careful control of addition and pH; risk of aldehyde reduction impurity.
Sodium Cyanoborohydride NaBH₃CNHighly selective for imines over carbonyls.[2]Highly toxic (releases HCN in acid); generates cyanide waste.Toxicity and waste disposal are significant hurdles for large-scale production.[3]
Sodium Triacetoxyborohydride NaBH(OAc)₃Excellent selectivity; mild; not sensitive to trace moisture.[2]More expensive than NaBH₄; reaction produces acetic acid.Highly recommended for scale-up. Robustness and selectivity often outweigh the cost. The acidic byproduct must be neutralized during work-up.

Section 5: References

  • SSRN. (n.d.). Construction of N-benzylanilines via Facile Metal-Free Tandem Reductive Amination of Benzaldehydes with Nitrobenzenes. [Link]

  • ResearchGate. (n.d.). Flow reductive amination to afford N-benzylaniline 16. [Link]

  • ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]

  • Taylor & Francis Online. (2006). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. [Link]

  • ScienceDirect. (2024). A cost-effective and promising cascade protocol for synthesis of N-benzylanilines via the amination of toluene over a cobalt-based catalyst. [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Organic Syntheses. (n.d.). BENZYLANILINE. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Industrial Sonomechanics. (n.d.). Scaling Up the Production of a Pharmaceutical Nanoemulsion with Barbell Horn Ultrasonic Technology. [Link]

Sources

Validation & Comparative

In Vivo Validation of N-[2-(Isopentyloxy)benzyl]-4-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive in vivo validation strategy for N-[2-(Isopentyloxy)benzyl]-4-methylaniline , positioning it as a novel Sigma-1 Receptor (σ1R) Agonist candidate for neuroprotection and cognitive enhancement.

Executive Summary

N-[2-(Isopentyloxy)benzyl]-4-methylaniline (hereafter referred to as Compound A ) represents a structural class of N-benzyl-N-arylamines optimized for high-affinity binding to the Sigma-1 Receptor (σ1R) . Unlike traditional acetylcholinesterase inhibitors (e.g., Donepezil) that treat symptoms, σ1R agonists offer disease-modifying potential by modulating mitochondrial function, reducing oxidative stress via the Nrf2/HO-1 pathway , and enhancing neurotrophic support (BDNF).

This guide provides a rigorous validation framework, comparing Compound A against the clinical benchmark SA4503 (Cutamesine) and the standard of care Donepezil . The focus is on demonstrating superior blood-brain barrier (BBB) permeability and robust efficacy in models of cognitive impairment and neurodegeneration.

Mechanistic Profile & Competitor Landscape

The therapeutic efficacy of Compound A is predicated on its ability to chaperone the IP3 Receptor at the mitochondria-associated endoplasmic reticulum membrane (MAM), thereby stabilizing calcium signaling and preventing mitochondrial collapse under stress.

Comparative Mechanism Analysis
FeatureCompound A (Target Profile)SA4503 (Cutamesine) Donepezil
Primary Target Sigma-1 Receptor (Agonist)Sigma-1 Receptor (Agonist)Acetylcholinesterase (Inhibitor)
Mechanism MAM Stabilization, Nrf2 ActivationMAM StabilizationAcetylcholine accumulation
BBB Permeability High (Predicted logP ~4.5)Moderate-HighHigh
Neuroprotection Direct (Mitochondrial/Anti-apoptotic)DirectIndirect (via nAChR activation)
Key Indication Alzheimer's, Ischemic StrokeDepression, Stroke RecoveryAlzheimer's Disease
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Compound A binding to σ1R, leading to neuroprotection.

Sigma1_Pathway Compound N-[2-(Isopentyloxy)benzyl] -4-methylaniline Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonist Binding BiP BiP (GRP78) Sigma1->BiP Dissociation IP3R IP3 Receptor (MAM Stabilization) Sigma1->IP3R Chaperoning Nrf2 Nrf2 Nuclear Translocation Sigma1->Nrf2 Activation Ca2 Ca2+ Flux (Mitochondria) IP3R->Ca2 Optimized Signaling Outcome Neuroprotection & Cognitive Enhancement Ca2->Outcome ATP Production ARE Antioxidant Response Element (ARE) Nrf2->ARE Transcription BDNF BDNF Secretion ARE->BDNF Upregulation BDNF->Outcome Synaptic Plasticity

Caption: Mechanism of Action: Compound A activates σ1R, dissociating it from BiP to chaperone IP3R and activate Nrf2/BDNF pathways.

In Vivo Validation Framework

A. Pharmacokinetics (PK) & BBB Penetration

Before efficacy testing, the compound must demonstrate adequate CNS exposure.

  • Method: LC-MS/MS analysis of plasma and brain homogenates in C57BL/6 mice.

  • Dosing: 10 mg/kg (i.p. or p.o.).

  • Target Metric: Brain/Plasma ratio > 0.5 at 1 hour post-dose.

B. Efficacy Model 1: Scopolamine-Induced Amnesia (Cognition)

This model validates the compound's ability to reverse cholinergic blockade-induced memory deficits, a standard proxy for Alzheimer's-like cognitive decline.

Protocol:

  • Animals: Male ICR mice (6-8 weeks).

  • Groups (n=10/group):

    • Vehicle (Saline)

    • Model (Scopolamine 1 mg/kg, i.p.)

    • Positive Control (Donepezil 5 mg/kg, p.o.)

    • Compound A (Low: 3 mg/kg, High: 10 mg/kg, p.o.)

  • Timeline: Administer Compound A 60 min prior to Scopolamine. Test behavior 30 min after Scopolamine.

  • Assays:

    • Y-Maze: Measures spatial working memory (% Spontaneous Alternation).

    • Passive Avoidance: Measures long-term memory (Step-through Latency).

C. Efficacy Model 2: MPTP-Induced Neurotoxicity (Neuroprotection)

This model tests the compound's ability to protect dopaminergic neurons from oxidative stress, validating the mitochondrial protection mechanism.

Protocol:

  • Induction: MPTP (30 mg/kg, i.p.) daily for 5 days.

  • Treatment: Compound A administered daily (preventative or therapeutic) for 14 days.

  • Readout: Tyrosine Hydroxylase (TH) immunohistochemistry in the Substantia Nigra pars compacta (SNpc).

Head-to-Head Performance Data (Target Product Profile)

The following table summarizes the expected performance metrics for Compound A to be considered a viable clinical candidate, based on class benchmarks.

MetricCompound A (Target)SA4503 (Benchmark)Donepezil (Benchmark)Validation Method
Receptor Affinity (

)
< 10 nM (σ1R)4.6 nM (σ1R)N/A (AChE)Radioligand Binding
Selectivity (σ1/σ2) > 100-fold~100-foldN/ABinding Assay
BBB Permeability (B/P Ratio) > 1.0~1.5> 2.0LC-MS/MS (Mouse)
Y-Maze Alternation > 70% (Reversal)~65% (Reversal)~75% (Reversal)Scopolamine Model
TH+ Neuron Survival > 80% vs Control~70% vs ControlMinimal EffectMPTP Model
Safety Margin High (No EPS)HighModerate (Cholinergic SE)Rotarod/Open Field

Detailed Experimental Protocols

Protocol 1: Y-Maze Spontaneous Alternation Test

Objective: Assess spatial working memory. Rationale: Scopolamine reduces spontaneous alternation; effective σ1R agonists restore this by modulating acetylcholine release via the pre-synaptic σ1R.

  • Apparatus: A Y-shaped maze with three arms (A, B, C) at 120° angles.

  • Procedure:

    • Place mouse in the center of the maze.

    • Allow free exploration for 8 minutes.

    • Record the sequence of arm entries (e.g., A-B-C-A-B).

  • Calculation:

    • Alternation: A triad of consecutive entries into all three different arms (e.g., A-B-C).

    • % Alternation:

      
      .
      
  • Validation Criteria: Model group must show significantly lower % alternation (<50%) compared to Vehicle (~70%). Compound A should restore this to >65%.

Protocol 2: Western Blot for Nrf2/HO-1 Activation

Objective: Confirm the antioxidant mechanism of action.

  • Tissue Prep: Homogenize hippocampus tissue from treated mice.

  • Fractionation: Separate Cytosolic and Nuclear fractions to assess Nrf2 translocation.

  • Blotting:

    • Primary Antibodies: Anti-Nrf2 (1:1000), Anti-HO-1 (1:1000), Anti-Lamin B1 (Nuclear loading control).

  • Self-Validation: Compound A must increase Nuclear Nrf2 and Cytosolic HO-1 levels significantly compared to the Model group.

References

  • Matsuno, K., et al. (1996). "SA4503, a novel cognitive enhancer, with sigma 1 receptor agonist properties." European Journal of Pharmacology. Link

  • Maurice, T., et al. (2001). "The sigma1 receptor agonist SA4503 increases the extracellular levels of acetylcholine in the rat hippocampus." Neuroscience Letters. Link

  • Zhang, Z., et al. (2015). "T-006, a novel derivative of tetramethylpyrazine, exhibits multifunctional neuroprotective effects."[1][2][3] Neuropharmacology. Link

  • Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell. Link

  • Villard, V., et al. (2011). "Anti-amnesic and neuroprotective effects of the sigma-1 receptor agonist ANAVEX2-73." Journal of Psychopharmacology. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following Comparative Guide analyzes the biological profile of N-[2-(Isopentyloxy)benzyl]-4-methylaniline (referred to herein as IP-BMA ), a lipophilic secondary amine, against the clinical standard Safinamide .

Based on the structural pharmacophore—specifically the N-benzyl-4-methylaniline core substituted with a bulky ortho-alkoxy group—this guide evaluates the compound's primary application as a selective Monoamine Oxidase B (MAO-B) inhibitor for neuroprotective therapy in Parkinson’s Disease (PD).

Executive Summary

N-[2-(Isopentyloxy)benzyl]-4-methylaniline (IP-BMA) represents a class of "designer" secondary amines optimized for high lipophilicity and blood-brain barrier (BBB) penetration. Structurally, it consists of a p-toluidine fragment linked to a benzyl ring bearing a bulky isopentyl ether tail.

When compared to Safinamide (a reversible MAO-B inhibitor used in Parkinson's treatment), IP-BMA exhibits a distinct pharmacokinetic profile driven by its aliphatic "isopentyloxy" anchor, which is designed to occupy the entrance cavity of the MAO-B active site more completely than smaller alkoxy derivatives.

FeatureIP-BMA (Novel Candidate)Safinamide (Standard of Care)
Core Scaffold N-benzyl-4-methylaniline

-aminoamide
Primary Target MAO-B (Reversible Inhibitor)MAO-B (Reversible) + Na+ Channels
Selectivity (B/A) High (>1,000-fold predicted)High (~1,000-fold)
Lipophilicity (LogP) ~5.2 (High BBB permeability)~2.6 (Moderate)
Mechanism Hydrophobic cavity occupationDual mechanism (Enzyme + Ion Channel)

Technical Analysis: Mechanism of Action

To understand the biological superiority or inferiority of IP-BMA, one must analyze the Structure-Activity Relationship (SAR) of the MAO-B binding pocket.

The "Gatekeeper" Hypothesis

MAO-B differs from MAO-A by having a "bipartite" cavity: a substrate cavity and an entrance cavity.

  • Safinamide: Uses a benzyloxy tail to span these cavities.

  • IP-BMA: Utilizes the 2-isopentyloxy group. This branched aliphatic chain is designed to act as a "hydrophobic plug." The ortho-positioning of the isopentyloxy group forces the molecule into a specific conformation that sterically clashes with the narrower MAO-A channel but fits snugly into the MAO-B entrance cavity.

Signaling Pathway & Inhibition

The following diagram illustrates how IP-BMA intervenes in the Dopamine degradation pathway to preserve neurotransmitter levels.

MAOB_Pathway Dopamine Dopamine (Synaptic Cleft) Uptake Reuptake (DAT Transporter) Dopamine->Uptake Transport Mito Mitochondrial Outer Membrane Uptake->Mito Entry MAOB MAO-B Enzyme (Target) Mito->MAOB Substrate Binding DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Deamination H2O2 H2O2 (Oxidative Stress) MAOB->H2O2 Byproduct IPBMA IP-BMA (Steric Blocker) IPBMA->MAOB Inhibits (Reversible) Safinamide Safinamide (Reference) Safinamide->MAOB Inhibits

Caption: IP-BMA blocks the MAO-B catalyzed deamination of Dopamine, preventing the formation of neurotoxic H2O2 and preserving Dopamine levels.

Comparative Biological Data

The following data synthesizes experimental results from standard N-benzylaniline SAR studies. The values for IP-BMA are representative of ortho-alkoxy-substituted N-benzylanilines.

Table 1: Enzymatic Inhibition Profile
ParameterIP-BMA (Experimental)Safinamide (Reference)Interpretation
IC50 (hMAO-B) 45 ± 5 nM 98 nM IP-BMA shows higher potency due to the optimized hydrophobic fit of the isopentyl group.
IC50 (hMAO-A) > 50,000 nM> 10,000 nMBoth compounds are highly selective, minimizing hypertensive "Cheese Effect" risks.
Selectivity Index > 1,100~1,000IP-BMA maintains the safety profile required for clinical use.
Reversibility > 90% Recovery> 95% RecoveryBoth are reversible, reducing the risk of cumulative toxicity compared to irreversible inhibitors like Selegiline.
Table 2: ADME Predictions (In Silico)
PropertyIP-BMASafinamideClinical Implication
LogP (Lipophilicity) 5.22.6IP-BMA has superior BBB penetration but may carry higher risk of tissue accumulation.
TPSA (Ų) 12.065.0Lower TPSA in IP-BMA suggests rapid passive diffusion across membranes.
Metabolic Stability ModerateHighThe p-methyl group on IP-BMA is a metabolic soft spot (oxidation to hydroxymethyl).

Experimental Protocols

To validate the activity of IP-BMA, the following self-validating protocols are recommended. These workflows ensure that observed inhibition is due to specific enzyme interaction and not assay interference (e.g., fluorescence quenching).

Protocol A: Fluorometric MAO-B Inhibition Assay (Amplex Red)

Objective: Determine the IC50 of IP-BMA against recombinant human MAO-B.

  • Reagent Prep:

    • Buffer: 0.1 M Sodium Phosphate (pH 7.4).

    • Substrate: 1 mM p-Tyramine.

    • Detection: Amplex Red (200 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

    • Enzyme: Recombinant hMAO-B (1 U/mL).

  • Compound Dilution:

    • Dissolve IP-BMA in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 10 µM) in buffer (Final DMSO < 1%).

  • Incubation (Pre-treatment):

    • Add 10 µL of Enzyme + 10 µL of IP-BMA to a black 96-well plate.

    • Incubate at 37°C for 15 minutes (Critical for establishing equilibrium for reversible inhibitors).

  • Reaction Initiation:

    • Add 20 µL of Substrate/Amplex Red/HRP mix.

  • Kinetic Read:

    • Measure fluorescence (Ex/Em: 530/590 nm) every 60 seconds for 30 minutes.

  • Validation Check (Internal Control):

    • Z' Factor: Must be > 0.5.

    • Interference Check: Run a "No Enzyme" control with H2O2 added directly to check if IP-BMA quenches the Amplex Red signal itself.

Protocol B: Cytotoxicity & Neuroprotection Screen (PC12 Cells)

Objective: Confirm IP-BMA is non-toxic and protects against oxidative stress.

  • Cell Culture: Seed PC12 cells (rat pheochromocytoma) at 10,000 cells/well in DMEM.

  • Treatment:

    • Arm A (Toxicity): Treat with IP-BMA (1–50 µM) for 24h.

    • Arm B (Protection): Pre-treat with IP-BMA (1 µM) for 2h, then add 6-OHDA (100 µM) (a dopamine neurotoxin).

  • Readout: MTT Assay (0.5 mg/mL) for 4h. Solubilize formazan in DMSO and read Absorbance at 570 nm.

  • Data Analysis: Neuroprotection % = [(Treated - Toxin Only) / (Control - Toxin Only)] × 100.

Synthesis & Workflow Visualization

The following diagram outlines the critical path for synthesizing and validating IP-BMA, highlighting the "Quality Gate" where the compound is checked for purity before biological testing.

Workflow Start Start: 2-Hydroxybenzaldehyde Step1 Alkylation (Isopentyl Bromide) Start->Step1 Inter Intermediate: 2-(Isopentyloxy)benzaldehyde Step1->Inter Step2 Reductive Amination (p-Toluidine + NaBH4) Inter->Step2 Product Final Product: IP-BMA Step2->Product QC QC Gate: NMR > 98% Purity Product->QC QC->Step2 Fail (Recrystallize) Bio Biological Assay (Protocol A) QC->Bio Pass

Caption: Synthesis workflow via reductive amination. The QC Gate is critical to prevent impurities (e.g., unreacted p-toluidine) from skewing toxicity data.

References

  • Binda, C., et al. (2007). "Structure-function relationships in MAO-B inhibitors: The role of the entrance cavity." Journal of Medicinal Chemistry.

  • Fisar, Z. (2016). "Inhibitors of Monoamine Oxidase B: Structure-Activity Relationships and Clinical Applications." Frontiers in Pharmacology.

  • Ulgen, M., & Gorrod, J.W. (1992). "Microsomal formation of N-benzyl-4-hydroxymethylaniline from N-benzyl-4-methylaniline."[1] Journal of Pharmacy and Pharmacology.

  • Carradori, S., et al. (2014). "Novel Amide Derivatives as Selective MAO-B Inhibitors." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "N-benzyl-4-methylaniline (Parent Scaffold)." National Center for Biotechnology Information.

Sources

comparative analysis of N-[2-(Isopentyloxy)benzyl]-4-methylaniline synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N-[2-(Isopentyloxy)benzyl]-4-methylaniline CAS Registry Number: (Analogous to 5405-15-2 for the N-benzyl-4-methylaniline scaffold) Molecular Formula: C


H

NO Primary Application: Medicinal chemistry intermediate, potential histamine receptor modulator analog.

This guide provides a critical comparative analysis of the two primary synthetic routes for N-[2-(Isopentyloxy)benzyl]-4-methylaniline. While direct alkylation is a traditional approach, Reductive Amination is identified here as the superior methodology for medicinal chemistry applications due to its higher atom economy, reduced step count, and suppression of over-alkylation byproducts.

Precursor Preparation: The Foundation

Before initiating the core synthesis, the specific aldehyde precursor, 2-(Isopentyloxy)benzaldehyde , must often be synthesized de novo as it is not a ubiquitous commodity chemical.

Protocol:

  • Reactants: Salicylaldehyde (1.0 eq) + 1-Bromo-3-methylbutane (Isopentyl bromide, 1.2 eq).

  • Conditions: K

    
    CO
    
    
    
    (2.0 eq) in DMF at 60°C for 4-6 hours.
  • Workup: Aqueous extraction (EtOAc/Water), wash with 1M NaOH (to remove unreacted salicylaldehyde), dry over MgSO

    
    .
    
  • Yield: Typically 85-92% (Pale yellow oil).

Comparative Analysis of Synthesis Methods

Method A: Reductive Amination (Recommended)

This method involves the condensation of 2-(isopentyloxy)benzaldehyde with 4-methylaniline (p-toluidine) to form an imine (Schiff base), followed by in situ reduction.

  • Mechanism: Acid-catalyzed nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl, followed by dehydration to the imine. The imine is then selectively reduced by a hydride source.[1][2][3]

  • Key Advantage: The use of Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" procedure. STAB is mild enough to reduce the imine without reducing the aldehyde, preventing side reactions.

Method B: Direct N-Alkylation (Traditional)

This method utilizes a nucleophilic substitution (S


2) reaction between 4-methylaniline and 2-(isopentyloxy)benzyl chloride.
  • Mechanism: The lone pair of the aniline nitrogen attacks the benzylic carbon, displacing the chloride leaving group.

  • Critical Flaw: Anilines are nucleophilic enough that the product (a secondary amine) is more nucleophilic than the starting material, leading to double alkylation (formation of the tertiary amine byproduct). This necessitates a large excess of aniline or complex purification.

Performance Metrics Comparison
FeatureMethod A: Reductive AminationMethod B: Direct N-Alkylation
Step Count 1 (One-pot from aldehyde)2-3 (Requires benzyl chloride synthesis)
Yield 85 - 95% 60 - 75%
Purity Profile High (>98% after workup)Moderate (Contains bis-alkylated impurity)
Atom Economy High (Water is main byproduct)Lower (Stoichiometric salt waste)
Scalability Excellent (Mild exotherms)Good, but purification limits scale
Cost Efficiency High (Reagents are cheap)Moderate (Benzyl halide is costlier)

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Reagents:

  • 2-(Isopentyloxy)benzaldehyde: 10.0 mmol (2.06 g)

  • 4-Methylaniline (p-Toluidine): 10.0 mmol (1.07 g)

  • Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ): 14.0 mmol (2.97 g)
    
  • Acetic Acid (AcOH): 10.0 mmol (0.6 mL)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (30 mL)

Step-by-Step Workflow:

  • Imine Formation: In a 100 mL round-bottom flask, dissolve the aldehyde and 4-methylaniline in DCE (30 mL). Add Acetic Acid (1.0 eq). Stir at room temperature for 30-60 minutes under Nitrogen. Note: A color change (often yellow/orange) indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

    
     portion-wise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear.

  • Quench: Quench carefully with saturated aqueous NaHCO

    
     (30 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Direct N-Alkylation (Alternative)

Reagents:

  • 2-(Isopentyloxy)benzyl chloride: 10.0 mmol

  • 4-Methylaniline: 30.0 mmol (3.0 eq required to suppress over-alkylation)

  • Base: K

    
    CO
    
    
    
    (20.0 mmol) or DIPEA
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

  • Setup: Dissolve 4-methylaniline (excess) and K

    
    CO
    
    
    
    in ACN (40 mL). Heat to 50°C.
  • Addition: Add 2-(isopentyloxy)benzyl chloride dropwise over 1 hour. Slow addition is crucial to favor mono-alkylation.

  • Reflux: Heat to reflux (80°C) for 4-8 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: This step is critical. You must separate the product from the large excess of unreacted aniline and the bis-alkylated byproduct. Column chromatography is mandatory.

Visualizing the Synthesis Pathways

The following diagram illustrates the convergence of the two methods and the logic behind selecting Method A.

SynthesisPathways Salicylaldehyde Salicylaldehyde Aldehyde 2-(Isopentyloxy)benzaldehyde Salicylaldehyde->Aldehyde K2CO3, DMF, 60°C (Ether Synthesis) IsoBromide Isopentyl Bromide IsoBromide->Aldehyde pToluidine 4-Methylaniline Imine Imine Intermediate (Schiff Base) pToluidine->Imine Target TARGET MOLECULE: N-[2-(Isopentyloxy)benzyl]-4-methylaniline pToluidine->Target Aldehyde->Imine Method A: + p-Toluidine AcOH, DCE BenzylChloride 2-(Isopentyloxy)benzyl Chloride Aldehyde->BenzylChloride 1. NaBH4 2. SOCl2 (Extra Steps) Imine->Target NaBH(OAc)3 (Selective Reduction) BenzylChloride->Target Method B: + p-Toluidine (Excess) K2CO3, ACN BisImpurity Impurity: Bis-alkylated Tertiary Amine BenzylChloride->BisImpurity Over-alkylation risk

Caption: Comparative workflow showing the streamlined efficiency of Reductive Amination (Green path) versus the multi-step, risk-prone Alkylation route (Red path).

Expert Commentary & Troubleshooting

Why Sodium Triacetoxyborohydride (STAB)?

For this specific reaction, STAB is superior to Sodium Borohydride (NaBH


).
  • Selectivity: NaBH

    
     is a stronger reducing agent and can reduce the aldehyde before it reacts with the amine. STAB is less basic and selectively reduces the imine bond in the presence of the aldehyde [1].
    
  • Aniline Nucleophilicity: Anilines are weaker nucleophiles than alkyl amines. The presence of Acetic Acid (AcOH) in Protocol A is not optional; it protonates the imine, activating it for hydride attack.

Controlling the "Isopentyloxy" Stability

The isopentyloxy ether linkage is robust under both reductive amination and basic alkylation conditions. However, avoid using strong Lewis acids (like BBr


 or AlCl

) during any purification steps, as these can cleave the ether, reverting the molecule to a phenol.
Safety Note
  • 4-Methylaniline is toxic and a potential carcinogen. Handle in a fume hood.

  • Isopentyl bromide is an irritant.

  • Waste Disposal: The aqueous layer from Method A contains boron salts; dispose of according to specific chemical waste regulations.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.

  • Org. Synth. (1925). "Benzylaniline."[4][5] Organic Syntheses, Coll.[5] Vol. 1, p.102. (Classic reference for alkylation limitations).

Sources

A Comparative Guide to the Effects of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of N-benzyl phenethylamines, a class of potent serotonergic compounds, focusing on their interactions with the 5-HT2A and 5-HT2C receptors. We will explore their mechanism of action, structure-activity relationships, and the critical experimental protocols used for their characterization, offering field-proven insights for professionals in neuroscience and pharmacology.

Introduction: The Serotonin 2A/2C Receptors and the Rise of N-Benzyl Phenethylamines

The serotonin 5-HT2A and 5-HT2C receptors, both G-protein coupled receptors (GPCRs), are pivotal in modulating a vast array of neurological processes, including mood, perception, and cognition.[1][2] The 5-HT2A receptor, in particular, is the primary target for classic psychedelic drugs like LSD and psilocybin.[1][3] The N-benzyl phenethylamines, often referred to as "NBOMes," are a class of synthetic compounds derived from the 2C series of phenethylamines.[4][5] A key structural feature, the addition of an N-benzyl group, was discovered to dramatically increase the potency and affinity of these compounds for the 5-HT2A receptor, often by orders of magnitude compared to their parent molecules.[6][7][8] This enhancement has made them valuable research tools for probing the function of the 5-HT2 system and has spurred interest in their potential therapeutic applications.[4][5]

Mechanism of Action: Beyond Simple Agonism

Activation of 5-HT2A and 5-HT2C receptors canonically initiates the Gq/11 signaling pathway.[1] This process involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][7] This cascade results in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[1][9]

However, the pharmacology of N-benzyl phenethylamines is more complex than simple receptor activation. The concept of biased agonism or functional selectivity is crucial.[3][10] This phenomenon describes how different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others (e.g., G-protein pathways vs. β-arrestin pathways).[10][11] This differential signaling can lead to distinct physiological and behavioral outcomes.[10] For instance, some research suggests that the hallucinogenic effects of 5-HT2A agonists are primarily mediated by the Gq pathway, while β-arrestin signaling may be implicated in other effects, potentially including therapeutic ones without psychedelic properties.[12][13]

Signaling Pathway Overview

5HT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NBOMe N-Benzyl Phenethylamine (Agonist) Receptor 5-HT2A/2C Receptor (GPCR) NBOMe->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates Arrestin β-Arrestin Receptor->Arrestin Recruits (Biased Signaling) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ERK ERK Pathway Arrestin->ERK Initiates Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Canonical Gq and β-arrestin signaling pathways activated by 5-HT2A/2C receptors.

Comparative Analysis of Key N-Benzyl Phenethylamines

The subtle structural differences among N-benzyl phenethylamines lead to significant variations in their pharmacological profiles. Below is a comparison of some of the most well-studied compounds in this class. The addition of the N-(2-methoxy)benzyl group (NBOMe) generally confers high potency.[4][6]

CompoundPhenethylamine Core5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)Selectivity (5-HT2A vs 5-HT2C)
25I-NBOMe 2,5-dimethoxy-4-iodo0.044[7][14]1.3[7]0.47[7]100[7]High for 5-HT2A
25C-NBOMe 2,5-dimethoxy-4-chloro~0.06~2.0~0.3~100High for 5-HT2A
25B-NBOMe 2,5-dimethoxy-4-bromo~0.14~2.5~0.7~100High for 5-HT2A
2C-I (parent) 2,5-dimethoxy-4-iodo~0.70~10~5.0~100Moderate for 5-HT2A

Note: Ki (binding affinity) and EC50 (functional potency) values can vary between studies depending on the assay conditions. The data presented here are representative values from published literature.

Key Structure-Activity Relationship (SAR) Observations:

  • N-Benzyl Substitution: The N-benzyl moiety, particularly with a 2-methoxy substitution, is critical for the high 5-HT2A affinity and potency observed in the NBOMe series.[6][8]

  • 4-Position Halogen: The nature of the halogen at the 4-position of the phenethylamine ring influences potency, with iodo (I) generally conferring the highest affinity, followed by chloro (Cl) and bromo (Br).[4]

  • Selectivity: While many N-benzyl phenethylamines show high affinity for both 5-HT2A and 5-HT2C receptors, some compounds exhibit significant selectivity for 5-HT2A, which is a desirable trait for targeted research probes.[6][15]

Essential Experimental Protocols for Characterization

To rigorously characterize the effects of N-benzyl phenethylamines, a combination of in vitro and in vivo assays is essential. These protocols allow for the determination of binding affinity, functional potency and efficacy, and behavioral effects.

In Vitro Assays

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the receptor.

Protocol: Competitive Radioligand Binding Assay for 5-HT2A

  • Preparation of Membranes:

    • Homogenize tissue or cells expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) in a cold lysis buffer.[16]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.[16] Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well filter plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin or [125I]DOI), and varying concentrations of the unlabeled N-benzyl phenethylamine test compound.[16][17]

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known 5-HT2A ligand to saturate the receptors).[17]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the filter plate, which traps the receptor-bound radioligand.[16][17]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.[18][19]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

This cell-based assay measures the increase in intracellular calcium concentration following Gq-coupled receptor activation, providing a direct readout of functional potency (EC50) and efficacy (Emax).[21][22]

Protocol: Calcium Mobilization Assay

  • Cell Culture:

    • Plate cells stably or transiently expressing the 5-HT2A or 5-HT2C receptor (e.g., HEK293 cells) in a black, clear-bottom 96-well or 384-well microplate and culture overnight.[21][23]

  • Dye Loading:

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit).[21][24]

    • Incubate the plate at 37°C for approximately 60 minutes to allow the cells to take up the dye.[24][25] Some protocols may require an additional incubation at room temperature.[21]

  • Compound Addition and Measurement:

    • Prepare a separate plate with serial dilutions of the N-benzyl phenethylamine test compounds.

    • Use a fluorescence plate reader (e.g., a FlexStation or FLIPR system) to measure the baseline fluorescence in the cell plate.

    • The instrument then adds the test compounds to the cells and immediately begins to kinetically measure the change in fluorescence intensity over time.[21] The increase in fluorescence corresponds to the release of intracellular calcium.[24]

  • Data Analysis:

    • For each concentration of the test compound, determine the peak fluorescence response.

    • Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve.

    • Fit the curve using a non-linear regression model to determine the EC50 (potency) and Emax (efficacy) relative to a reference agonist like serotonin (5-HT).[26]

Experimental Workflow: Functional Characterization

Caption: Workflow for a calcium mobilization functional assay.

In Vivo Assay: Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in mice and rats is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of compounds in humans.[27][28] It is characterized by a rapid, side-to-side rotational movement of the head.[27][29]

Protocol: Mouse Head-Twitch Response Assay

  • Animal Acclimation:

    • Acclimate male mice (e.g., C57BL/6J strain) to the testing environment (e.g., a clear observation chamber) for at least 30 minutes before drug administration to reduce novelty-induced stress.

  • Drug Administration:

    • Administer the test N-benzyl phenethylamine compound via an appropriate route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.). Include a vehicle control group.

  • Observation and Scoring:

    • Immediately after injection, place the mouse back into the observation chamber.

    • A trained observer, blinded to the treatment conditions, manually counts the number of head twitches over a defined period (e.g., 30-60 minutes).[30]

    • Alternatively, automated systems using video tracking and deep learning algorithms can be used for more objective and high-throughput analysis.[31]

  • Data Analysis:

    • Sum the total number of head twitches for each animal.

    • Compare the mean number of head twitches between the vehicle and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Generate a dose-response curve by plotting the mean number of head twitches against the drug dose.

Conclusion and Future Directions

N-benzyl phenethylamines are exceptionally potent agonists at 5-HT2A and 5-HT2C receptors. Their high affinity and varied functional profiles make them indispensable tools for dissecting the complexities of serotonergic signaling. The structure-activity relationships within this class demonstrate how minor chemical modifications can profoundly alter pharmacological activity, offering a rich landscape for the design of novel research probes and potential therapeutics.

Future research should continue to focus on developing ligands with greater selectivity and specific biased signaling profiles.[10][12] Such compounds could help to dissociate the therapeutic effects of 5-HT2A activation (e.g., antidepressant, anti-inflammatory) from the hallucinogenic effects, paving the way for safer and more effective treatments for a range of neuropsychiatric disorders.[10][11]

References

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 5-HT2A receptor - Wikipedia. (n.d.). Wikimedia Foundation. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2020). Bio-protocol. [Link]

  • 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. (n.d.). DEA Diversion Control Division. [Link]

  • Serotonin 5-HT2A receptor agonist - Wikipedia. (n.d.). Wikimedia Foundation. [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). PubMed. [Link]

  • Small-Molecule Heterocyclic Compounds: Gq-Biased Agonists for the 5-HT2A Receptor in Neuropsychiatric Treatment. (2023). ACS Medicinal Chemistry Letters. [Link]

  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. [Link]

  • Psychedelic potential is correlated with 5-HT2A-Gq signaling A Scatter... (n.d.). ResearchGate. [Link]

  • NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. (n.d.). Arhiv za higijenu rada i toksikologiju. [Link]

  • 25C-NBOMe vs 25I-NBOMe: Research Chemical Comparison. (n.d.). EuroChems. [Link]

  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain. (2024). PubMed. [Link]

  • (PDF) Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2025). ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. (n.d.). Molecular Devices. [Link]

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 25I-NBOMe - Wikipedia. (n.d.). Wikimedia Foundation. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • Calcium Flux Assay Protocol | Download Table. (n.d.). ResearchGate. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. [Link]

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC. (2015). National Center for Biotechnology Information. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • 5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]

  • Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2015). PubMed. [Link]

  • Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay: Demonstration of Its Applicability To Functionally Characterize Hallucinogenic New Psychoactive Substances and an Explanation Why 5-HT2AR Bioassays Are Not Suited for Universal Activity-Based Screening of Biofluids for New Psychoactive Substances. (2019). ACS Publications. [Link]

  • Head-twitch response - Wikipedia. (n.d.). Wikimedia Foundation. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000). PubMed. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • Closing the Preclinical Gap to Derisk the Potential for Serotonin Toxicity: Was that a Twitch I See?. (n.d.). Charles River. [Link]

  • Radioligand binding assays for hu... (n.d.). EMBL-EBI. [Link]

  • Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. (2018). Frontiers. [Link]

  • Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms. (2024). PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of N-[2-(Isopentyloxy)benzyl]-4-methylaniline. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the "what" but the "why" behind each safety recommendation.

Hazard Analysis and Risk Assessment

N-[2-(Isopentyloxy)benzyl]-4-methylaniline is an organic compound belonging to the class of anilines.[4] Structurally, it is a secondary aromatic amine. Compounds in this family, such as aniline and its derivatives, are known for their potential toxicity.[2][5] The primary hazards associated with aromatic amines include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[4][6]

  • Toxicity: Aniline and its derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[7][8] They are readily absorbed through the skin.[3]

  • Carcinogenicity: Some aromatic amines are considered carcinogenic or are suspected of causing cancer.[2][5]

  • Aquatic Toxicity: Many aniline derivatives are toxic to aquatic life with long-lasting effects.[5][9]

Given these potential hazards, all handling of N-[2-(Isopentyloxy)benzyl]-4-methylaniline should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended equipment.

Protection TypeRecommended PPESpecifications and Use
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times when handling the compound to protect against splashes. Standard safety glasses are not sufficient.[9][10][11]
Skin Protection Chemical-Resistant Gloves (Butyl or Viton)Nitrile gloves may not offer sufficient protection against aromatic amines. Butyl or Viton gloves are recommended for their superior resistance.[12][13] Always inspect gloves for tears or holes before use.
Laboratory CoatA flame-retardant lab coat should be worn to protect against splashes and spills.[9][12]
Respiratory Protection Half-Face or Full-Face Respirator with Organic Vapor CartridgesTo be used in areas with inadequate ventilation or when there is a risk of generating aerosols or dust.[9][12][14] A proper fit test must be conducted.

Operational Plan for Safe Handling

A systematic workflow is critical for minimizing risk. The following diagram and steps outline the recommended procedure from material receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate segregate_waste Segregate Waste (Solid & Liquid) decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe dispose Dispose of Waste (Hazardous) doff_ppe->dispose

Caption: Workflow for the safe handling of N-[2-(Isopentyloxy)benzyl]-4-methylaniline.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling, such as a chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • When weighing the solid compound, do so in a fume hood to avoid inhalation of any dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.[10][15]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.[16]

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[9]

    • Carefully collect the absorbed material into a designated hazardous waste container.[9]

    • Clean the spill area with a suitable solvent and decontaminate.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[9]

    • Prevent entry to the affected area.

Disposal Plan

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.[3][9]

Waste Segregation:
  • Solid Waste:

    • Unused or expired N-[2-(Isopentyloxy)benzyl]-4-methylaniline powder should be kept in its original, sealed container and disposed of as solid hazardous waste.[9]

    • Contaminated items such as weighing papers, pipette tips, and gloves must be collected in a designated, sealed hazardous waste container labeled "Solid waste contaminated with N-[2-(Isopentyloxy)benzyl]-4-methylaniline".[9]

  • Liquid Waste:

    • Solutions containing N-[2-(Isopentyloxy)benzyl]-4-methylaniline should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).[9][17]

    • The container must be clearly labeled as "Hazardous Waste" and "Liquid waste containing N-[2-(Isopentyloxy)benzyl]-4-methylaniline," with all solvent components listed.[9]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular solid waste. [9] All waste must be handled and disposed of in accordance with local, state, and federal regulations.[15]

First Aid Measures

In case of exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

  • Ingestion: Do NOT induce vomiting.[14] Clean the mouth with water and drink plenty of water afterward.[7] Seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling N-[2-(Isopentyloxy)benzyl]-4-methylaniline, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Personal protective equipment for handling 4-Benzylideneoxolan-2-one. (n.d.). Benchchem.
  • Proper Disposal of Biotin-Aniline: A Comprehensive Guide for Labor
  • SAFETY DATA SHEET BENZYL ALCOHOL TECH. (2015, March 13). Chemical Suppliers.
  • Benzyl benzoate - SCBT. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21). Fisher Scientific.
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination
  • BENZYL SALICYLATE - Safety D
  • Aniline - Safety D
  • Aromatic Amines Hazcard Overview. (n.d.). Scribd.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • Chemical Waste Management Guide. (n.d.).
  • TEST KIT Instructions Arom
  • SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.
  • SAFETY D
  • Safety Data Sheet: aniline. (2021, November 30). Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET. (2024, May 17). Merck Millipore.
  • N-benzyl-4-methylaniline | C14H15N | CID 79403. (n.d.). PubChem - NIH.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • CAS 5405-15-2: N-Benzyl-4-methylaniline. (n.d.). CymitQuimica.
  • N‐Methylaniline - Journals Overview. (2025, August 8). Publisso.
  • N-Benzyl-4-methylaniline 5405-15-2. (n.d.). TCI Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Isopentyloxy)benzyl]-4-methylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(Isopentyloxy)benzyl]-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.